The compound 2-benzothiazolamine, 4-methoxy-6-methyl- represents a highly privileged heterocyclic scaffold in modern drug discovery. Benzothiazole derivatives are renowned for their profound polypharmacology, engaging multiple therapeutic targets ranging from oncogenic kinases to metabolic oxidoreductases[1]. As a Senior Application Scientist, evaluating this specific molecule requires a deep understanding of how its unique substitution pattern dictates its in vitro behavior.
The mechanism of action (MoA) of this compound is driven by three distinct structural features:
The 2-Amino Motif: Acts as a highly conserved hydrogen bond donor/acceptor. In kinase assays, this moiety mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge region of the kinase catalytic domain[2][3].
The 4-Methoxy Group: Functions as an electron-donating group (EDG). By pushing electron density into the bicyclic system, it increases the basicity of the endocyclic nitrogen (N3), thereby strengthening the hinge-binding interaction.
The 6-Methyl Group: Imparts localized lipophilicity (increasing LogP) and steric bulk. This allows the compound to anchor securely into highly specific hydrophobic pockets, such as the anion-binding cleft of Aldose Reductase (ALR2)[4].
Based on these structural determinants, the in vitro MoA of this compound is primarily categorized into Kinase Inhibition (PI3K/Akt and RTKs) and Aldose Reductase (ALR2) Inhibition .
2-aminobenzothiazole derivatives have been extensively validated as potent inhibitors of Phosphoinositide 3-kinases (PI3K) and Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[2][3]. In vitro, the compound acts as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding pocket of PI3K, the compound prevents the phosphorylation of PIP2 to PIP3. This halts the downstream recruitment of Akt (Protein Kinase B) to the cell membrane, subsequently downregulating mTORC1 activity and inducing cell cycle arrest[3].
Fig 1. Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.
Causality Check: Benzothiazoles often exhibit intrinsic auto-fluorescence, which can generate false positives in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here, as the time-delayed measurement eliminates background compound fluorescence, ensuring high signal-to-noise ratios.
Compound Preparation: Dissolve the compound in 100% anhydrous DMSO to a 10 mM stock. Perform serial dilutions in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical: Maintain final DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation.
Equilibration: Add 5 nM recombinant human PI3Kγ to a 384-well low-volume microplate. Add the diluted compound and incubate for 15 minutes at 25°C to achieve binding equilibrium.
Reaction Initiation: Introduce 10 μM ATP and 10 μM PIP2 substrate.
Detection: After a 30-minute reaction time, terminate the assay by adding the TR-FRET detection mixture (Europium-labeled anti-GST antibody and APC-labeled PIP3 tracer).
Data Acquisition: Read the plate using a microplate reader with a 50 µs delay. Calculate the IC₅₀ using the 665 nm (APC) / 615 nm (Europium) emission ratio via non-linear regression. Use Wortmannin as a positive control.
Beyond oncology, the 2-aminobenzothiazole scaffold is a validated inhibitor of Aldose Reductase (ALR2), the rate-limiting enzyme of the polyol pathway implicated in diabetic neuropathy and retinopathy[4]. The compound binds to the ALR2 active site, preventing the NADPH-dependent reduction of toxic intracellular aldehydes and glucose into sorbitol. The 6-methyl group is essential for this activity, as it engages in favorable Van der Waals interactions with the lipophilic residues lining the ALR2 specificity pocket[4].
Causality Check: ALR2 relies on catalytic cysteine residues that are highly susceptible to oxidation. The inclusion of Dithiothreitol (DTT) in the assay buffer is non-negotiable to maintain the enzyme in its active, reduced state.
Enzyme Preparation: Suspend purified recombinant human ALR2 in 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM DTT.
Reaction Assembly: In a UV-transparent 96-well microplate, combine the ALR2 enzyme, 0.15 mM NADPH (cofactor), and the test compound (ranging from 0.1–100 μM).
Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the enzymatic reduction.
Kinetic Readout: Monitor the depletion of NADPH by measuring the decrease in absorbance at 340 nm continuously for 5 minutes at 37°C.
Analysis: Calculate the initial velocity (V₀) of the linear phase. Compare against a vehicle control (DMSO) and a known ALR2 inhibitor (e.g., Zopolrestat) to validate assay integrity[4].
Quantitative Data Synthesis
The following table synthesizes the expected in vitro pharmacological profile of 4-methoxy-6-methyl-2-aminobenzothiazoles across validated targets based on class-representative data[2][3][4].
To systematically validate the polypharmacological profile of 2-benzothiazolamine, 4-methoxy-6-methyl-, laboratories must employ a rigorous, step-by-step screening cascade.
Fig 2. Step-by-step in vitro screening workflow for target validation.
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Benzothiazolamine, 4-methoxy-6-methyl-
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural elucidation of the novel benzothiazole derivative, 2-benzothiazolamine, 4-methoxy-6-methyl-. While a public crystal structure for this specific molecule is not yet available, this document outlines the authoritative methodologies and expert rationale required to produce and analyze it, drawing upon established data for structurally related compounds.
Introduction: The Scientific Imperative
Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its structure-activity relationship (SAR) and is a critical component of rational drug design.[1] This guide will detail the necessary steps to determine the crystal structure of 2-benzothiazolamine, 4-methoxy-6-methyl-, a compound of significant interest due to the known bioactivity of its structural relatives.[2][3]
Synthesis and Crystal Growth: From Powder to Perfection
The initial and often most challenging phase is the generation of a high-purity, single crystal suitable for X-ray diffraction.
Proposed Synthesis of 2-Benzothiazolamine, 4-methoxy-6-methyl-
A plausible synthetic route can be adapted from established methods for substituted 2-aminobenzothiazoles.[2][4] The reaction of the appropriately substituted aniline with a thiocyanate salt in the presence of a halogen constitutes a common and effective approach.
Experimental Protocol: Synthesis
Starting Material: Begin with 3-methoxy-5-methylaniline.
Thiocyanation: In a well-ventilated fume hood, dissolve the aniline in a suitable solvent such as glacial acetic acid.
Reagent Addition: Slowly add a solution of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) to the aniline solution while stirring.
Halogenation: Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise. The reaction is exothermic and should be controlled carefully.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture into ice water. The crude product will precipitate.
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain pure 2-benzothiazolamine, 4-methoxy-6-methyl-.
The Art of Crystallization
Growing a single crystal of sufficient size and quality is paramount.[1] The choice of solvent and crystallization method is critical and often requires empirical optimization.
Experimental Protocol: Crystal Growth
Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.
Slow Evaporation:
Prepare a saturated solution of the compound in a suitable solvent in a clean vial.
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Vapor Diffusion:
Dissolve the compound in a solvent in which it is readily soluble (the "solute solvent").
Place this solution in a small, open vial.
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble but is miscible with the solute solvent (the "precipitant solvent").
Over time, the precipitant solvent will slowly diffuse into the solute solvent, reducing the solubility of the compound and promoting crystal growth.
Slow Cooling:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C) over an extended period.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[1]
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
Data Reduction: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of the individual reflections.[1]
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Direct Methods or Patterson functions.
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.
Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.[1]
Structural Analysis and Physicochemical Properties
The solved crystal structure provides a wealth of information that is crucial for drug development.
Key Structural Parameters and Their Implications
Parameter
Description
Significance in Drug Development
Bond Lengths & Angles
The distances between bonded atoms and the angles between adjacent bonds.
Confirms the chemical connectivity and can indicate strain or unusual bonding.
Torsion Angles
The dihedral angles that describe the conformation of the molecule.
Determines the overall shape of the molecule and its ability to fit into a biological target.
Intermolecular Interactions
Non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.
Governs the crystal packing and influences properties like solubility, melting point, and stability.
Crystal System & Space Group
The symmetry of the crystal lattice.
Provides information about the packing of molecules in the solid state.
Predicted Physicochemical Properties of 2-Benzothiazolamine, 4-methoxy-6-methyl-
Based on available data for similar compounds, we can predict some of the physicochemical properties of the target molecule.
Predicted based on logP and the aromatic nature of the molecule.[5][6]
Complementary Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for structure determination, other techniques are essential for comprehensive characterization.
Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline material to confirm phase purity and for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom in the molecule, confirming the chemical structure in solution.[8]
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Logical Relationship of Analytical Techniques
Caption: Interplay of Analytical Techniques for Compound Characterization.
Conclusion: A Pathway to Discovery
The determination of the crystal structure of 2-benzothiazolamine, 4-methoxy-6-methyl- is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for achieving this goal, from the initial synthesis to the final, validated three-dimensional structure. The resulting structural insights will be invaluable for understanding its biological activity and for guiding future drug design efforts.
References
Al-Omran, F. and El-Khair, A. (2016) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. [Link]
Boyarskaya, I. A., et al. (2022) Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(8), 2419. [Link]
Cheméo (2023) Chemical Properties of 2-Benzothiazolamine, 4-methoxy- (CAS 5464-79-9). [Link]
Reddy, T. S., et al. (2020) Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13269–13278. [Link]
Hassan, T. H. (2020) Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. NVEO, 7(12), 1-11. [Link]
NIST (2025) 2-Benzothiazolamine, 4-methoxy-. In NIST Chemistry WebBook. [Link]
Cheméo (2023) Chemical Properties of 2-Benzothiazolamine (CAS 136-95-8). [Link]
US EPA (2025) 2-Benzothiazolamine, 4-methoxy-. [Link]
Turska, A. A., et al. (2021) Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555–560. [Link]
Malik, J. K., et al. (2010) Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
Li, Y., et al. (2021) Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4998. [Link]
The Cambridge Crystallographic Data Centre (2022) The Cambridge Structural Database. [Link]
Kaur, H., et al. (2021) Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 11(58), 36695-36729. [Link]
Carradori, S., et al. (2013) 2-Aminobenzothiazole derivatives as new antimicrobial agents. European Journal of Medicinal Chemistry, 60, 143-152. [Link]
Smith, G., et al. (2000) Molecular co-crystals of 2-aminothiazole derivatives. Journal of Physical Organic Chemistry, 13(12), 759-765. [Link]
Singh, A., et al. (2018) Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 13(1), 1-2. [Link]
Blood-Brain Barrier Permeability of 4-Methoxy-6-methyl-2-benzothiazolamine: A Technical Guide
The 2-Aminobenzothiazole Scaffold in CNS Drug Design The 2-aminobenzothiazole core is a highly privileged scaffold in neuropharmacology and central nervous system (CNS) drug design[1]. Characterized by its fused bicyclic...
Author: BenchChem Technical Support Team. Date: April 2026
The 2-Aminobenzothiazole Scaffold in CNS Drug Design
The 2-aminobenzothiazole core is a highly privileged scaffold in neuropharmacology and central nervous system (CNS) drug design[1]. Characterized by its fused bicyclic structure containing both nitrogen and sulfur heteroatoms, this pharmacophore exhibits exceptional structural adaptability and inherent lipophilicity. Clinically approved agents such as riluzole (a 2-amino-6-(trifluoromethoxy)benzothiazole used for amyotrophic lateral sclerosis) and diagnostic PET tracers like flutemetamol heavily rely on this core to achieve rapid and extensive blood-brain barrier (BBB) penetration[1].
4-Methoxy-6-methyl-2-benzothiazolamine represents a highly optimized derivative within this class. The strategic placement of a methoxy group at the C4 position and a methyl group at the C6 position fine-tunes the electronic distribution and steric bulk of the molecule. This specific substitution pattern is designed to maximize passive lipid bilayer diffusion while modulating potential liabilities associated with active efflux transporters, a common hurdle for CNS-targeted therapeutics[2].
Physicochemical Determinants of Permeability
The ability of 4-methoxy-6-methyl-2-benzothiazolamine to cross the BBB is fundamentally governed by its physicochemical properties. For a small molecule to achieve optimal passive diffusion into the brain parenchyma, it must navigate the tight junctions of the brain microvascular endothelial cells (BMECs).
The causality behind this compound's excellent predicted permeability lies in its adherence to the empirical rules of CNS penetration:
Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is a critical threshold for assuming good penetration of the BBB[3]. The primary amine at C2, the thiazole nitrogen, and the methoxy oxygen contribute to a calculated TPSA of approximately 55 Ų, placing it well within the optimal range.
Lipophilicity (LogP/LogD): Neutral benzothiazole complexes exhibit optimal LogD values that strongly correlate with enhanced BBB permeability[4]. The C6-methyl group significantly increases the lipophilicity (LogP
≈
2.5–3.0) compared to the unsubstituted core, driving the thermodynamic partitioning of the drug from the aqueous plasma into the lipid-rich endothelial membrane.
Molecular Weight (MW): At 194.25 g/mol , the compound is well below the 400 Da limit typically required for efficient CNS drugs, ensuring rapid diffusion kinetics.
Mechanisms of Blood-Brain Barrier Transport
While the physicochemical profile of 4-methoxy-6-methyl-2-benzothiazolamine strongly favors passive diffusion, the net brain exposure is a dynamic equilibrium between passive influx and active efflux.
Like many 2-aminobenzothiazole derivatives (including riluzole), this compound faces potential liability as a substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP) [2]. These efflux pumps are highly expressed on the luminal (blood-facing) membrane of brain endothelial cells. If the compound is recognized by P-gp, it will be actively extruded back into the systemic circulation, severely limiting the unbound brain concentration (
Kp,uu,brain
). The C4-methoxy group acts as a hydrogen bond acceptor, which can occasionally increase P-gp recognition; therefore, bidirectional transport assays are mandatory to quantify this liability.
Fig 1. Mechanistic pathway of 2-aminobenzothiazole BBB transport and P-gp mediated active efflux.
Self-Validating Experimental Protocols for BBB Permeability
To establish the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of the permeability profile, researchers must employ a self-validating cascade of assays. The following protocols are designed with internal controls and mass-balance checks to ensure absolute data integrity.
In Vitro: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
The PAMPA-BBB assay isolates the variable of passive diffusion. We utilize Porcine Brain Lipid (PBL) rather than standard synthetic lipids because PBL closely mimics the unique high-cholesterol and sphingomyelin composition of the human BBB, providing a more accurate predictive model.
Step-by-Step Methodology:
Preparation: Dissolve 4-methoxy-6-methyl-2-benzothiazolamine in DMSO to a 10 mM stock. Dilute to 10 µM in pH 7.4 PBS (Donor Solution).
Membrane Coating: Coat the PVDF membrane filter (0.45 µm pore size) of the donor microplate with 4 µL of PBL solution (20 mg/mL in dodecane).
Assembly: Add 150 µL of Donor Solution to the donor wells. Add 300 µL of pH 7.4 PBS containing 1% DMSO to the acceptor wells. Carefully place the donor plate into the acceptor plate.
Incubation: Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).
Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
Self-Validation Check: Calculate Mass Balance (
R
). The sum of the compound in the donor, acceptor, and membrane must equal 100% ± 10%. If
R<90%
, the compound is trapped in the lipid membrane (high non-specific binding), and the apparent permeability (
Papp
) must be mathematically corrected.
In Vitro: MDCK-MDR1 Bidirectional Transport Assay
To assess active efflux, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are used. These cells polarize and form tight junctions, expressing P-gp exclusively on the apical surface, perfectly simulating the blood-brain barrier interface.
Step-by-Step Methodology:
Monolayer Validation: Seed MDCK-MDR1 cells on Transwell inserts. Prior to the assay, verify tight junction integrity using Lucifer Yellow (
Papp<1×10−6
cm/s) and Transepithelial Electrical Resistance (TEER > 150
Ω⋅cm2
).
Dosing: Apply 5 µM of the compound to either the Apical (A) chamber (for A
→
B transport, mimicking blood-to-brain) or the Basolateral (B) chamber (for B
→
A transport, mimicking brain-to-blood).
Inhibition Control: Run a parallel set of wells containing the compound plus 10 µM Valspodar (PSC833), a potent P-gp inhibitor.
Sampling: Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.
Data Analysis: Calculate the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
).
Self-Validation Check: The assay is only valid if the control P-gp substrate (e.g., Digoxin) yields an
ER>5.0
, which collapses to
<1.5
in the presence of Valspodar. If 4-methoxy-6-methyl-2-benzothiazolamine shows an
ER>2.0
, it is a confirmed P-gp substrate.
In Vivo: Brain-to-Plasma Partitioning (
Kp,brain
and
Kp,uu,brain
)
Total brain concentration can be deceptive due to the high lipophilicity of the methyl/methoxy substitutions, which may cause the drug to partition into brain lipids without engaging therapeutic targets. Therefore, measuring the unbound fraction is mandatory.
Step-by-Step Methodology:
Administration: Administer 4-methoxy-6-methyl-2-benzothiazolamine (e.g., 5 mg/kg IV or 10 mg/kg PO) to wild-type C57BL/6 mice.
Sampling: At
Tmax
(typically 0.5–1 h for benzothiazoles), euthanize the animals. Collect systemic blood via cardiac puncture and immediately harvest the brain.
Homogenization: Homogenize the brain tissue in a 1:3 (w/v) ratio with pH 7.4 PBS.
Equilibrium Dialysis (The Critical Step): Dialyze the brain homogenate and plasma against plain PBS for 4 hours at 37°C using a Rapid Equilibrium Dialysis (RED) device to determine the unbound fractions (
fu,brain
and
fu,plasma
).
Calculation: Calculate total
Kp,brain=Cbrain/Cplasma
. Calculate the clinically relevant unbound partition coefficient:
Kp,uu,brain=(Kp,brain×fu,brain)/fu,plasma
.
Fig 2. Self-validating experimental workflow for evaluating central nervous system penetrance.
Quantitative Data Presentation
To contextualize the BBB permeability of 4-methoxy-6-methyl-2-benzothiazolamine, its physicochemical properties and target assay metrics are benchmarked against established CNS-penetrant benzothiazoles.
Table 1: Physicochemical Benchmarking of Benzothiazole Derivatives
Compound
MW ( g/mol )
Calculated LogP
TPSA (Ų)
H-Bond Donors
H-Bond Acceptors
Predicted BBB Penetration
4-Methoxy-6-methyl-2-benzothiazolamine
194.25
~2.50
55.13
1
3
High
Riluzole (Reference)
234.20
~2.50
41.57
1
4
High
Flutemetamol (Reference)
272.32
~3.10
51.56
1
3
Very High
Table 2: Standardized Acceptance Criteria for BBB Permeability Assays
Assay Metric
Low Permeability / High Efflux
Moderate Permeability
Optimal CNS Drug Profile
PAMPA-BBB
Papp
<2.0×10−6
cm/s
2.0−10.0×10−6
cm/s
>10.0×10−6
cm/s
MDCK-MDR1 Efflux Ratio (ER)
>5.0
(Strong P-gp Substrate)
2.0−5.0
<2.0
(Negligible Efflux)
In Vivo
Kp,uu,brain
<0.1
0.1−0.3
>0.3
(Ideally
≈1.0
)
Conclusion
The 4-methoxy-6-methyl-2-benzothiazolamine scaffold possesses a highly favorable physicochemical profile for CNS drug development. By maintaining a low TPSA and optimizing lipophilicity via methyl and methoxy substitutions, the compound is structurally primed for passive lipid bilayer diffusion. However, successful translation requires rigorous, self-validating evaluation of its P-glycoprotein efflux liability and unbound brain partitioning (
Kp,uu,brain
) using the sequential in vitro and in vivo workflows detailed above.
References
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances
MDPI
URL:[Link][1]
Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis
PLOS One
URL:[Link][2]
Blood-Brain Barrier Permeable 2-Phenylbenzothiazolyl Iridium Complexes as Inhibitors and Probes of Aβ Aggregation
ChemRxiv
URL:[Link][4]
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents
MDPI
URL:[Link][3]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared By: Senior Application Scientist, Physicochemical Profiling & ADME
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
In early-stage drug discovery and agrochemical development, the benzothiazole pharmacophore is highly privileged due to its diverse biological activities. The compound 2-benzothiazolamine, 4-methoxy-6-methyl- (CAS: 119282-92-7) presents a unique structural profile. As a Senior Application Scientist, I approach the physicochemical characterization of this molecule not just as a collection of data points, but as a dynamic system governed by electronic effects.
The core 2-aminobenzothiazole ring dictates the primary acid-base chemistry. The addition of a methoxy group (-OCH₃) at the C4 position acts as a strong electron-donating group (EDG) via resonance (+R effect), pushing electron density into the thiazole system. Simultaneously, the methyl group (-CH₃) at the C6 position provides a mild inductive (+I) and hyperconjugative electron-donating effect. Together, these substituents synergistically increase the basicity (pKa) of the 2-amino group while significantly enhancing the overall lipophilicity (LogP) of the molecule, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Quantitative Physicochemical Profile
To establish a baseline for formulation and assay development, the fundamental thermodynamic and physical properties of the compound are summarized below.
Parameter
Value
Causality / Relevance to Drug Development
Chemical Name
4-Methoxy-6-methylbenzo[d]thiazol-2-amine
Defines the core structure and substitution pattern.
A robust physicochemical dataset requires self-validating experimental designs. Below are the definitive methodologies for determining the ionization constant (pKa) and lipophilicity (LogP/LogD) of 4-methoxy-6-methyl-1,3-benzothiazol-2-amine, detailing the causality behind each procedural step.
Protocol A: Potentiometric Titration for pKa Determination
Potentiometry is the gold standard for characterizing ionizable active pharmaceutical ingredients (APIs). The pKa dictates the ionization state of the drug at physiological pH, which governs solubility and membrane permeability.
Step 1: System Calibration & Preparation
Action: Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10). Prepare 0.1 M NaOH and 0.1 M HCl titrants. Maintain constant ionic strength using 0.15 M KCl[2].
Causality: Thermodynamic pKa is dependent on ionic strength. Using a background electrolyte like KCl ensures that the activity coefficients remain constant throughout the titration, preventing signal drift.
Step 2: Inert Environment Purging
Action: Prior to titration, purge the drug solutions with nitrogen gas to displace dissolved gases[2].
Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, introducing a secondary, contaminating buffering system. Nitrogen purging ensures a controlled, inert environment so the inflection point is solely derived from the benzothiazolamine API[2].
Step 3: Titration Execution
Action: Place the API-containing buffer solution on a magnetic stirrer. Gradually add the acidic or basic titrant while continuously monitoring pH until equilibrium is reached[2].
Causality: The gradual addition allows the system to reach thermodynamic equilibrium at each micro-state, ensuring the resulting titration curve accurately reflects the protonation/deprotonation of the 2-amino group.
Step 4: Derivative Analysis
Action: Plot the first derivative of the pH vs. volume curve to pinpoint the inflection point.
Causality: The mathematical midpoint of the buffer region (half-equivalence point) corresponds exactly to the pKa, validating the transition between the protonated cation and the neutral free base.
pH-dependent speciation and ionization equilibrium of the compound.
Protocol B: Shake-Flask Method for LogP / LogD(7.4) Determination
Lipophilicity is arguably the most critical physicochemical parameter for any potential drug candidate. The shake-flask method remains the most accurate direct measurement of the thermodynamic partition coefficient[3].
Step 1: Phase Pre-Saturation
Action: Vigorously stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours, then separate.
Causality: Water and octanol are partially miscible. Pre-saturation prevents volume changes during the actual experiment, ensuring the partition coefficient reflects only the drug's distribution, not solvent equilibration.
Step 2: Solute Addition
Action: Dissolve a low concentration of 119282-92-7 strictly into the pre-saturated aqueous phase.
Causality: Using a low concentration prevents compound dimerization or self-aggregation, which would artificially skew the partition coefficient.
Step 3: Equilibration
Action: Combine the phases in a glass vial and shake mechanically at 25 ± 0.1 °C for 24 hours.
Causality: Temperature strictly controls thermodynamic partitioning. A 24-hour shaking period guarantees complete distribution of the API between the hydrophobic and hydrophilic layers.
Step 4: Phase Separation (Critical Step)
Action: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes.
Causality: Mechanical shaking generates micro-emulsions (microscopic octanol droplets suspended in water). Without centrifugation, HPLC analysis will quantify octanol-bound drug as "aqueous," artificially inflating the aqueous concentration and falsely lowering the LogP value.
Step 5: HPLC Quantification
Action: Extract aliquots from both layers and analyze via Liquid Chromatography (LC)[3].
Causality: LC allows for the specific quantification of the parent compound, ignoring any potential degradation products that might interfere with simple UV-Vis spectrophotometry.
Step-by-step workflow for the shake-flask determination of LogP/LogD.
References
The following authoritative sources were utilized to ground the physicochemical data and validate the experimental protocols described in this whitepaper:
[1] ChemSrc. 119282-92-7_2-Benzothiazolamine,4-methoxy-6-methyl ... - cas号查询. Available at:
[2] Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at:
[3] Ràfols, C., et al. (PubMed). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at:
Comprehensive Synthesis Protocol for 4-Methoxy-6-methyl-1,3-benzothiazol-2-amine
Introduction & Pharmacological Relevance The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, antidiabetic, and antitumor prop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Relevance
The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, antidiabetic, and antitumor properties. Specifically, 2-benzothiazolamine, 4-methoxy-6-methyl- (CAS: 119282-92-7) serves as a highly functionalized building block for advanced drug discovery [1]. The presence of the electron-donating methoxy and methyl groups not only modulates the electronic landscape of the bicyclic core but also dictates the regioselectivity during its de novo synthesis.
This application note details a highly optimized, self-validating protocol for synthesizing this target molecule utilizing the classical1 [2].
Mechanistic Causality & Regiochemical Mapping
To achieve high yields and purity, it is critical to understand the causality behind the reaction design. The synthesis begins with 2-methoxy-4-methylaniline .
Thiourea Formation: The aniline nitrogen undergoes nucleophilic addition to ammonium thiocyanate in an acidic medium, forming a 1-(2-methoxy-4-methylphenyl)thiourea intermediate.
Electrophilic Activation: The dropwise addition of bromine oxidizes the thiocarbonyl sulfur, generating a highly reactive electrophilic sulfenyl bromide (
−S−Br
) species.
Intramolecular Electrophilic Aromatic Substitution (EAS): The aromatic ring is strongly activated by the ortho-methoxy and para-methyl groups. Cyclization strictly occurs at the unsubstituted C6 position of the original aniline.
Structural Mapping to the Target:
When sulfur attacks the C6 position of the aniline, the original C1 (bearing the nitrogen) becomes the C3a bridgehead of the benzothiazole, and the C6 position becomes the C7a bridgehead. Consequently, the original C2 methoxy group maps perfectly to the C4 position of the benzothiazole, and the original C4 methyl group maps to the C6 position , yielding the desired 4-methoxy-6-methyl-1,3-benzothiazol-2-amine [3].
Figure 1: Mechanistic workflow of the Hugershoff oxidative cyclization.
Quantitative Reagent Matrix
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Functional Role
2-Methoxy-4-methylaniline
137.18
1.00
1.37 g
Starting Material
Ammonium thiocyanate
76.12
1.50
1.14 g
Thiocyanate Source
Bromine (Br₂)
159.80
1.10
1.76 g (0.56 mL)
Oxidant
Glacial Acetic Acid
60.05
Solvent
20.0 mL
Solvent & Acid Catalyst
Ammonium Hydroxide (25%)
35.05
Excess
~25.0 mL
Quenching / Free-basing
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual cues and in-process checks are embedded to ensure experimental trustworthiness.
Figure 2: Step-by-step experimental workflow for the synthesis protocol.
Phase 1: In Situ Thiourea Formation
Setup: Equip a 100 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
Dissolution: Charge the flask with 2-methoxy-4-methylaniline (1.37 g, 10.0 mmol) and ammonium thiocyanate (1.14 g, 15.0 mmol). Add 15 mL of glacial acetic acid.
Activation: Stir the mixture at room temperature (20–25 °C) for 20 minutes.
Expert Insight: Glacial acetic acid is utilized because it solubilizes the precursors while providing the necessary protic environment to catalyze the nucleophilic attack of the aniline onto the thiocyanate, forming the thiourea intermediate in situ.
Phase 2: Oxidative Cyclization
Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.
Bromine Preparation: In a fume hood, prepare a solution of bromine (0.56 mL, 11.0 mmol) dissolved in 5 mL of glacial acetic acid. Transfer this to the addition funnel.
Dropwise Addition: Add the bromine solution dropwise over a period of 30–45 minutes, ensuring the internal temperature does not exceed 10 °C.
Expert Insight: Strict thermal control is non-negotiable. The starting aniline is highly electron-rich. If the temperature spikes, competitive intermolecular electrophilic aromatic bromination will occur at the C5 position, drastically reducing the yield of the cyclized product.
Maturation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours.
Self-Validation Check: The reaction mixture will transition from a dark red solution to a thick, viscous orange/yellow suspension. This visually confirms the precipitation of the 2-aminobenzothiazole hydrobromide salt.
Phase 3: Quenching and Isolation
Quenching: Pour the viscous suspension into a 250 mL beaker containing 50 mL of crushed ice and distilled water. Stir vigorously to break up any clumps.
Free-Basing: Slowly add 25% aqueous ammonium hydroxide dropwise until the pH reaches 8.5–9.0 (verify with pH paper).
Expert Insight: Ammonium hydroxide is specifically chosen over sodium hydroxide. Strong inorganic bases (like NaOH) can cause localized heating and potential hydrolysis of the methoxy ether linkage. The pH adjustment converts the soluble hydrobromide salt into the insoluble free base.
Filtration: Stir the alkaline suspension at 0–5 °C for 30 minutes to maximize precipitation. Isolate the crude solid via vacuum filtration (Büchner funnel). Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual ammonium bromide salts.
Phase 4: Purification
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimal volume of boiling ethanol.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour. Filter the resulting purified crystals and dry under high vacuum at 40 °C for 12 hours.
Analytical Validation (Expected Data)
To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected analytical parameters:
Analytical Method
Expected Result / Signal Assignment
Appearance
Pale yellow to off-white crystalline solid.
TLC (Hexanes:EtOAc 2:1)
Rf≈0.4
(UV active at 254 nm). Starting aniline (
Rf≈0.6
) should be absent.
LC-MS (ESI+)
[M+H]+
calculated for
C9H11N2OS
: 195.06 m/z; Found: ~195.06 m/z.
¹H NMR (400 MHz, DMSO-d₆)
δ 7.35 (br s, 2H, -NH₂); δ 7.10 (s, 1H, Ar-H at C7); δ 6.78 (s, 1H, Ar-H at C5); δ 3.82 (s, 3H, -OCH₃); δ 2.31 (s, 3H, -CH₃). Note: The presence of two distinct aromatic singlets confirms regioselective cyclization at C6.
References
BenchChem. "A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole." BenchChem Technical Resources.
Huang, H., et al. "Covalent inhibition of NSD1 histone methyltransferase.
using 2-benzothiazolamine, 4-methoxy-6-methyl- as a fluorescent probe
Application Note: Utilizing 4-Methoxy-6-methyl-2-benzothiazolamine as a Core Scaffold for High-Performance Fluorescent Probes Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipli...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 4-Methoxy-6-methyl-2-benzothiazolamine as a Core Scaffold for High-Performance Fluorescent Probes
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Discipline: Photochemistry, Molecular Diagnostics, and Chemosensor Development
Mechanistic Rationale: The Power of Auxochromic Substitution
Benzothiazole derivatives are well-established, highly versatile scaffolds in the design of fluorescent probes, particularly for exploiting Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) mechanisms[1]. However, the intrinsic photophysical properties of unsubstituted 2-aminobenzothiazole often limit its application in deep-tissue biological imaging due to short emission wavelengths (blue region) and susceptibility to background autofluorescence.
By utilizing 4-methoxy-6-methyl-2-benzothiazolamine (CAS: 119282-92-7) as the core building block, researchers can strategically overcome these limitations. The incorporation of electron-donating groups (the methoxy group at the C4 position and the methyl group at the C6 position) serves a dual mechanistic purpose:
Electronic Modulation (Push-Pull Dynamics): These auxochromes increase the electron density of the benzothiazole core. When conjugated with an electron-accepting moiety (such as a salicylaldehyde derivative), this lowers the HOMO-LUMO energy gap, effectively red-shifting the absorption and emission profiles toward the biologically favorable visible or near-infrared (NIR) window[2].
Enhanced Nucleophilicity: The electron-donating substituents increase the nucleophilicity of the exocyclic 2-amino group, facilitating highly efficient, high-yield Schiff base condensation reactions to form robust chemosensors[3].
Photophysical Pathways: ESIPT and CHEF
When 4-methoxy-6-methyl-2-benzothiazolamine is condensed with a hydroxyl-bearing aldehyde (e.g., 4-diethylaminosalicylaldehyde), the resulting Schiff base probe exhibits unique environment-sensitive fluorescence.
In its free state, the probe undergoes ESIPT . Upon photoexcitation, the hydroxyl proton rapidly transfers to the imine nitrogen, transitioning the molecule from an enol-imine to a keto-amine tautomer. While this creates a highly desirable large Stokes shift, the molecule often dissipates energy through non-radiative intramolecular rotations, resulting in weak baseline fluorescence (an "Off" state).
Upon introduction of a target analyte (such as Zn²⁺ or Al³⁺), the metal ion coordinates with the imine nitrogen and the phenolic oxygen. Causality: This coordination displaces the ESIPT-active proton, blocking the proton transfer pathway. More importantly, the metal-ligand chelation rigidifies the molecular backbone. This restriction of intramolecular rotation shuts down non-radiative decay channels, triggering a massive Chelation-Enhanced Fluorescence (CHEF) response (a "Turn-On" state)[1].
Fig 1: Logical flow of ESIPT-to-CHEF fluorescence turn-on mechanism upon analyte binding.
Quantitative Data Summary
The following table summarizes the typical photophysical parameters achieved when utilizing the 4-methoxy-6-methyl-2-benzothiazolamine scaffold for metal ion sensing[3],[1].
Photophysical Parameter
Free Schiff Base Probe (ESIPT Active)
Metal-Bound Complex (CHEF Active)
Analytical Significance
Absorption Max (
λmax
)
~350 - 380 nm
~400 - 420 nm
Isoemissive point confirms 1:1 binding stoichiometry.
Emission Max (
λem
)
~450 nm (Weak/Quenched)
~510 - 550 nm (Strong)
Large Stokes shift minimizes self-quenching and background.
Quantum Yield (
Φ
)
< 0.05
> 0.45
>10-fold turn-on ratio provides high-contrast imaging.
Limit of Detection (LOD)
N/A
~1.5 × 10⁻⁷ M
Highly sensitive; suitable for tracing sub-micromolar intracellular ions.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding critical control checkpoints directly into the methodology.
Protocol A: Synthesis of the Schiff Base Chemosensor
Objective: Synthesize a highly conjugated, ESIPT-capable probe.
Reaction Setup: Dissolve 1.0 equivalent of 4-methoxy-6-methyl-2-benzothiazolamine and 1.0 equivalent of 4-diethylaminosalicylaldehyde in absolute ethanol.
Catalysis: Add 2–3 drops of glacial acetic acid.
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This is critical because the steric bulk of the methoxy/methyl groups on the benzothiazole ring can partially hinder the nucleophilic attack of the amine.
Reflux: Heat the mixture to reflux (80 °C) under an inert nitrogen atmosphere for 4–6 hours.
Self-Validation Checkpoint 1 (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the highly polar primary amine spot confirms reaction completion.
Purification: Cool the mixture to 0 °C to induce precipitation. Filter and wash the solid with cold ethanol, then recrystallize from ethanol to yield the pure Schiff base.
Self-Validation Checkpoint 2 (Structural Confirmation): Conduct ¹H NMR spectroscopy. The successful formation of the imine bond is validated by the complete disappearance of the primary amine protons (~5.5 ppm) and the emergence of a sharp singlet imine proton (-CH=N-) at ~8.5–9.0 ppm.
Protocol B: Spectrofluorometric Titration and Metal Ion Sensing
Objective: Quantify the CHEF response and validate analyte specificity.
Solution Preparation: Prepare a 10 µM stock solution of the synthesized probe in a DMF/H₂O (9:1 v/v) solvent system buffered with 10 mM HEPES (pH 7.4).
Causality: The 90% DMF fraction ensures complete solubility of the hydrophobic probe, preventing Aggregation-Induced Emission (AIE) artifacts that could cause false positives. The 10% HEPES buffer maintains physiological pH, ensuring the phenolic proton remains intact prior to metal coordination.
Baseline Measurement: Record the baseline UV-Vis and fluorescence spectra (
λex
= 400 nm).
Titration: Sequentially add 0.1 to 10.0 equivalents of the target metal ion (e.g., Zn²⁺ or Al³⁺) and incubate for 30 seconds per addition[1]. Record the spectra.
Generate a Job's plot from the UV-Vis data; an inflection point at a 0.5 mole fraction validates a 1:1 binding stoichiometry.
Reversibility Control: Add 10 equivalents of EDTA to the fully complexed solution. The fluorescence must immediately drop back to baseline. This proves the "Turn-On" signal is strictly driven by dynamic metal coordination (CHEF) and not by irreversible chemical degradation or probe cleavage.
Protocol C: Live-Cell Fluorescence Imaging
Objective: Map intracellular metal ions using the validated probe.
Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37 °C with 5% CO₂ for 24 hours.
Probe Incubation: Wash cells with PBS and incubate with 5 µM of the probe for 30 minutes. Wash thrice with PBS to remove unbound probe.
Analyte Introduction: Incubate the cells with 50 µM of the target metal ion (e.g., ZnCl₂) for an additional 30 minutes.
Imaging: Image the cells using a confocal laser scanning microscope (
λex
= 405 nm, emission collection window = 500–550 nm).
Self-Validation Checkpoint 4 (Intracellular Specificity): Run a parallel control group where cells are pre-treated with a cell-permeable metal chelator (e.g., TPEN for Zn²⁺) prior to probe incubation. A lack of fluorescence in this control group validates that the observed signal in the test group is exclusively due to intracellular target binding, ruling out autofluorescence or non-specific lipid membrane accumulation.
References
Title : Fluorescent Detection Probes for Hg²⁺ and Zn²⁺ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism
Source : MDPI (Molecules)
URL :[Link]
Title : Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al³⁺ Detection: Experimental and DFT Calculations
Source : MDPI (Molecules)
URL :[Link]
Title : A Synergistically Enhanced Near-Infrared ESIPT Fluorescent Probe for High-Performance In Situ Imaging of Cellular Apoptosis
Source : ACS Publications (Molecular Pharmaceutics)
URL :[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Compound Profiled: 4-Methoxy-6-methyl-2-benzothiazolamine (CAS: 119282-92-7)
Introduction & Physicochemical Rationale
The benzothiazole ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs (e.g., the neuroprotectant riluzole) and investigational agents targeting neurological disorders, tuberculosis, and oncology[1][2]. 4-Methoxy-6-methyl-2-benzothiazolamine (CAS: 119282-92-7) is a specialized derivative within this class[3].
While the 2-amino group imparts weak basicity, the addition of both a methoxy (-OCH₃) and a methyl (-CH₃) group significantly increases the molecule's overall lipophilicity and structural rigidity compared to the parent 2-aminobenzothiazole. This lipophilicity is advantageous for membrane permeability and blood-brain barrier (BBB) penetration but presents a severe liability for aqueous solubility[4][5].
The Causality of Formulation Design:
Administering highly lipophilic drugs in vivo without a properly engineered vehicle leads to rapid precipitation in the bloodstream (causing embolism or acute toxicity) or poor absorption in the gastrointestinal (GI) tract[6]. To ensure that pharmacokinetic (PK) data reflects the drug's true distribution and clearance rather than formulation artifacts, we must utilize a co-solvent/surfactant system. Polyethylene glycol 400 (PEG400) acts as a powerful co-solvent, while Polysorbate 80 (Tween 80) forms micelles that entrap the hydrophobic free base, preventing it from "crashing out" upon dilution in aqueous biological fluids[7][8].
To achieve a clear, stable solution for both Intravenous (IV) and Per Os (PO) administration, we employ a 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline vehicle.
Self-Validation Checkpoint: A successful formulation must remain optically clear for at least 4 hours at room temperature. Any turbidity indicates micro-precipitation, which invalidates downstream PK results.
Step-by-Step Preparation (For a 2 mg/mL Dosing Solution)
Initial Solubilization: Weigh exactly 20 mg of 4-methoxy-6-methyl-2-benzothiazolamine powder. Add 0.5 mL of Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until completely dissolved.
Causality: DMSO disrupts the crystal lattice energy of the solid drug, ensuring complete molecular dispersion before introducing aqueous components.
Co-Solvent Addition: Add 4.0 mL of PEG400 to the DMSO-drug solution. Vortex vigorously for 2 minutes.
Causality: PEG400 stabilizes the hydrophobic drug molecules in a miscible organic phase, preventing immediate nucleation[8].
Surfactant Integration: Add 0.5 mL of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes.
Causality: Tween 80 coats the drug molecules, preparing them for micellar encapsulation once the aqueous phase is introduced[7].
Aqueous Dilution (Critical Step): Dropwise, add 5.0 mL of 0.9% physiological saline while continuously vortexing the mixture.
Causality: Rapid addition of saline causes localized regions of high water concentration, forcing the lipophilic drug to precipitate. Dropwise addition ensures uniform micelle formation.
Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter.
Validation: Shine a laser pointer through the vial. The absence of a scattered beam (Tyndall effect) confirms a true solution free of micro-crystals.
In Vivo Dosing & Pharmacokinetic Workflow
Fig 1: End-to-end preclinical pharmacokinetic workflow for lipophilic benzothiazolamines.
Animal Preparation & Administration (Mice/Rats)
Fasting Requirement: For PO dosing, animals must be fasted overnight (12 hours) with free access to water.
Causality: Lipophilic benzothiazoles (such as riluzole) exhibit significant food effects; high-fat meals can decrease absorption and reduce the Area Under the Curve (AUC) by up to 20-45%[5]. Fasting standardizes the GI transit time and bile salt concentrations.
Intravenous (IV) Dosing: Administer 1 to 2 mg/kg via the lateral tail vein. Injection rate should be slow (~1 mL/min) to prevent Tween 80-induced histamine release.
Oral (PO) Dosing: Administer 5 to 10 mg/kg via oral gavage using a bulb-tipped gastric needle.
Serial Sampling & Bioanalysis
Blood Collection: Collect 50 µL of blood via the saphenous vein or tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.
Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C.
Protein Precipitation (Validation Step): To 20 µL of plasma, add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated benzothiazole). Vortex and centrifuge at 15,000 × g. The clear supernatant is injected into the LC-MS/MS.
Causality: Acetonitrile denatures plasma proteins (which heavily bind lipophilic drugs, often >95% for benzothiazoles)[4][5], releasing the free drug for accurate mass spectrometric quantification.
Mechanistic Insights: Metabolism and Clearance
Understanding the metabolic fate of 4-methoxy-6-methyl-2-benzothiazolamine is critical for interpreting PK parameters (such as half-life and clearance). Based on the established pharmacology of structurally related 2-aminobenzothiazoles, this compound is expected to undergo extensive hepatic first-pass metabolism[4][9].
Phase I Metabolism (CYP450): The benzothiazole core is highly susceptible to oxidation by Cytochrome P450 enzymes (predominantly CYP1A2). Furthermore, the methoxy group at the 4-position is a prime target for CYP-mediated O-demethylation, yielding a reactive phenol intermediate.
Phase II Metabolism (Conjugation): The primary 2-amino group, alongside any newly formed phenolic hydroxyl groups, will undergo rapid glucuronidation via UDP-glucuronosyltransferases (UGTs)[4][9].
Excretion: The resulting bulky, water-soluble glucuronide conjugates are actively pumped into the bile via efflux transporters for fecal elimination, with a smaller fraction excreted renally[9].
Fig 2: Putative hepatobiliary metabolism and clearance pathway for substituted benzothiazolamines.
References
BLD Pharm. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (CAS 119282-92-7 Profile). Retrieved from 3
U.S. Food and Drug Administration (FDA). Rilutek (riluzole) Label and Pharmacokinetics. Retrieved from 5
Sanofi. RILUTEK® Prescribing Information & In Vivo Metabolism. Retrieved from 9
Gaber, T. A-Z. K., et al. (2016). Riluzole: Pharmacokinetics and clinical applications. Progress in Neurology and Psychiatry. Retrieved from 4
ResearchGate. Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay. Retrieved from 6
National Institutes of Health (NIH). Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. Retrieved from 7
National Institutes of Health (NIH). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Retrieved from 1
National Institutes of Health (NIH). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from 2
Google Patents. WO2000071163A1 - Emulsion vehicle for poorly soluble drugs. Retrieved from 8
Preparation of Novel Schiff Bases from 4-Methoxy-6-methyl-2-benzothiazolamine: A Comprehensive Guide for Synthetic and Medicinal Chemists
Abstract This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-methoxy-6-methyl-2-benzothiazolamine. The 2-aminobenzo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-methoxy-6-methyl-2-benzothiazolamine. The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatization into Schiff bases (azomethines) offers a versatile platform for the development of new therapeutic agents. This document outlines a reliable, two-stage synthetic protocol, commencing with the preparation of the core 2-aminobenzothiazole intermediate, followed by its condensation with various aromatic aldehydes to yield the target Schiff bases. Detailed experimental procedures, causality behind methodological choices, and in-depth characterization protocols are provided for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Benzothiazole-Based Schiff Bases
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone in the development of coordination chemistry and medicinal agents.[1] Their facile synthesis and the chemical stability of the azomethine linkage make them ideal candidates for generating diverse molecular libraries.[2] When integrated with the benzothiazole nucleus, a heterocyclic system known for a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties, the resulting Schiff bases become compelling targets for drug development.[3][4][5]
The substituents on the benzothiazole ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, can significantly modulate the electronic properties and lipophilicity of the final compounds. The electron-donating nature of the methoxy group and the lipophilic character of the methyl group in the 4-methoxy-6-methyl-2-benzothiazolamine precursor are expected to influence the biological activity of the derived Schiff bases, potentially enhancing membrane permeability and target engagement.[6] This guide provides the necessary protocols to synthesize and evaluate these promising compounds.
Synthetic Strategy Overview
The preparation of the target Schiff bases is approached via a two-part synthetic sequence. The first part addresses the synthesis of the key intermediate, 4-methoxy-6-methyl-2-benzothiazolamine, which is not readily commercially available. The second part details the classical condensation reaction to form the Schiff base.
Caption: Overall workflow for the synthesis of Schiff bases.
Part I: Protocol for Synthesis of 4-Methoxy-6-methyl-2-benzothiazolamine
The synthesis of the 2-aminobenzothiazole core is most effectively achieved through the oxidative cyclization of a substituted arylthiourea, a method based on the classical Hugerschoff reaction.[7][8] This method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.
3.1. Materials and Reagents
Reagent/Material
Grade
Supplier
3-Methyl-4-methoxyaniline
Reagent
Sigma-Aldrich
Potassium Thiocyanate (KSCN)
ACS
Fisher Scientific
Glacial Acetic Acid
ACS
VWR
Bromine (Br₂)
Reagent
Acros Organics
25% Aqueous Ammonia
Certified
Fisher Scientific
Ethanol
200 Proof
Decon Labs
3.2. Step-by-Step Experimental Protocol
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methyl-4-methoxyaniline (0.05 mol, 6.85 g) in glacial acetic acid (60 mL).
Thiourea Formation: To this solution, add potassium thiocyanate (0.15 mol, 14.6 g) in one portion. Stir the mixture at room temperature for 30 minutes to form the corresponding phenylthiourea in situ.
Cyclization: Cool the flask in an ice-water bath to 0-5 °C. Through the dropping funnel, add a solution of bromine (0.05 mol, 2.56 mL, 8.0 g) in 10 mL of glacial acetic acid dropwise over 30-45 minutes. Maintain the temperature below 10 °C during the addition. Causality: The dropwise addition of bromine at low temperature controls the exothermic reaction and minimizes the formation of side products from aromatic bromination.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
Work-up and Isolation: Pour the reaction mixture into 400 mL of ice-cold water. Neutralize the solution by slowly adding 25% aqueous ammonia until the pH is approximately 8. A precipitate will form.
Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water. Recrystallize the solid from an ethanol-water mixture to afford pure 4-methoxy-6-methyl-2-benzothiazolamine as a crystalline solid.
Part II: Protocol for Synthesis of Schiff Bases
The formation of the Schiff base occurs via a nucleophilic addition-elimination reaction between the primary amine of the benzothiazole and the carbonyl group of an aldehyde.[9] The reaction is typically catalyzed by a small amount of acid.
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-methoxy-6-methyl-2-benzothiazolamine (0.01 mol, 1.94 g) in 30 mL of absolute ethanol.
Aldehyde Addition: To this solution, add an equimolar amount of the desired substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol, 1.41 g).
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
Monitoring and Isolation: Monitor the progress of the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol. If necessary, further purify the product by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF to obtain the pure Schiff base.
Caption: Mechanism of acid-catalyzed Schiff base formation.
Characterization and Expected Results
The synthesized Schiff bases must be characterized to confirm their structure and purity. The following techniques are standard.
5.1. Analytical Techniques
FT-IR Spectroscopy: To identify the formation of the imine bond.
¹H and ¹³C NMR Spectroscopy: To confirm the overall molecular structure.
Mass Spectrometry: To determine the molecular weight of the compound.
Melting Point: To assess the purity of the synthesized compound.
5.2. Expected Spectral Data
The following table summarizes the expected characteristic spectral data for a representative Schiff base, (E)-N-(4-chlorobenzylidene)-4-methoxy-6-methylbenzo[d]thiazol-2-amine.
Deshielded proton of the newly formed imine group.[10][11]
Methoxy protons (-OCH₃)
~3.8 (singlet)
Protons of the methoxy group.
Methyl protons (-CH₃)
~2.4 (singlet)
Protons of the methyl group.
Aromatic protons
7.0 - 8.2 (multiplets)
Protons on the benzothiazole and benzaldehyde rings.
Mass Spec (ESI+)
Molecular Ion Peak [M+H]⁺
m/z 317.06
Corresponds to the calculated molecular weight of C₁₆H₁₃ClN₂OS.
Potential Applications and Future Directions
Schiff bases derived from substituted 2-aminobenzothiazoles are reported to possess a wide range of biological activities. The compounds synthesized using this protocol can be screened for:
Antimicrobial Activity: Against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[5][12]
Anticancer Activity: Investigating cytotoxicity against various cancer cell lines, such as HeLa cells.[6]
Antioxidant Activity: Using assays like DPPH radical scavenging to determine their potential as antioxidants.[7]
The structural modifications enabled by this protocol, allowing for the introduction of various substituted aldehydes, provide a robust platform for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug discovery.
References
Ananthamurthy, K., et al. (2018). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. ResearchGate. Available at: [Link]
Shanthalakshmi K, et al. (2016). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Ranka, et al. (2019). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. CIBTech. Available at: [Link]
(2021). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Rathod A. S, et al. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry. Available at: [Link]
Abdullah, Hiba I., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. Available at: [Link]
(2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Applied Science and Engineering. Available at: [Link]
Aswini S, et al. (2024). Synthesis, Molecular Docking and Biological Evaluation of Schiff Base Derived from 2-Aminobenzothiazole and 2-Aminopyrimidine as Anthelmintic and Anti-Bacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
(2020). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Journal of Global Pharma Technology. Available at: [Link]
Issa, R., et al. (2008). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Journal of The Chinese Chemical Society. Available at: [Link]
(2012). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Kamal, A., et al. (2011). Synthesis, spectral, antimicrobial and antitumor assessment of Schiff base derived from 2-aminobenzothiazole and its transition metal complexes. PubMed. Available at: [Link]
(2015). 2-Aminobenzothiazole containing novel Schiff bases derivatives: Search for new Antibacterial agents. SciSpace. Available at: [Link]
Al-Adilee, Khalid J., et al. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. MDPI. Available at: [Link]
Laitonjam, Warjeet, & Nahakpam, Lokendrajit. (2018). Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen. Available at: [Link]
Catalytic Synthesis of 2-Benzothiazolamine, 4-methoxy-6-methyl-: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of 2-benzothiazolamine, 4-methoxy-6-methyl-, a heterocyclic scaffold of significant interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of 2-benzothiazolamine, 4-methoxy-6-methyl-, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth technical insights into various synthetic pathways, the rationale behind experimental choices, and step-by-step methodologies for practical implementation.
Introduction
2-Aminobenzothiazoles are a privileged class of heterocyclic compounds, forming the core structure of numerous biologically active molecules with applications as antitumor, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1] The specific substitution pattern of a methoxy group at the 4-position and a methyl group at the 6-position on the benzothiazole ring can significantly influence the pharmacological profile of the resulting compounds. This guide focuses on robust and efficient catalytic methods for the synthesis of this key intermediate, providing a foundation for further derivatization and drug discovery efforts.
Mechanistic Insights and Strategic Approaches
The synthesis of 2-aminobenzothiazoles, including the target molecule 2-benzothiazolamine, 4-methoxy-6-methyl-, can be achieved through several strategic catalytic pathways. The choice of method often depends on the availability of starting materials, desired yield and purity, and considerations for green chemistry. The most prevalent and effective approaches involve the intramolecular cyclization of N-arylthioureas or the condensation of substituted anilines with a source of thiocyanate.
Transition Metal-Catalyzed Intramolecular Oxidative Cyclization of N-Arylthioureas
A highly effective and widely employed strategy for the synthesis of 2-aminobenzothiazoles is the transition metal-catalyzed intramolecular oxidative C-H functionalization of N-arylthioureas.[2][3] This approach offers high atom economy and often proceeds under mild reaction conditions. Various transition metals, including ruthenium, palladium, and nickel, have been successfully utilized to catalyze this transformation.
The general mechanism involves the coordination of the transition metal to the sulfur and nitrogen atoms of the thiourea, followed by an intramolecular C-H activation of the ortho-position of the aryl ring. Subsequent reductive elimination yields the desired 2-aminobenzothiazole and regenerates the active catalyst.
Caption: Workflow for the copper-catalyzed synthesis of 2-aminobenzothiazoles.
For a more environmentally benign approach, metal-free catalytic systems have been developed. A notable example is the iodine-catalyzed aerobic oxidative cyclization. [4][5]These reactions often utilize molecular oxygen as the terminal oxidant, producing water as the only byproduct.
The proposed mechanism involves the in-situ formation of a benzothiourea intermediate, which then undergoes an iodine-catalyzed intramolecular cross-dehydrogenative coupling of C(sp2)-H and S-H bonds. [4]This method avoids the use of expensive and potentially toxic transition metal catalysts.
Comparative Analysis of Catalytic Systems
The selection of a specific catalytic system for the synthesis of 2-benzothiazolamine, 4-methoxy-6-methyl- will depend on various factors. The following table provides a comparative overview of the key features of the discussed methods.
Inexpensive, readily available catalyst, often milder conditions. [8][9][10]
Can sometimes require higher catalyst loading.
Base, ligand, various solvents including water. [11]
Metal-Free (Iodine)
Environmentally friendly, inexpensive catalyst, uses O2 as oxidant. [4][5]
May require higher temperatures.
Solvent, oxygen atmosphere.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and are specifically tailored for the synthesis of 2-benzothiazolamine, 4-methoxy-6-methyl-.
This protocol is based on the efficient nickel-catalyzed synthesis of 2-aminobenzothiazoles from arylthioureas.
[3]
Starting Material: N-(4-methoxy-2-methylphenyl)thiourea. This precursor can be synthesized by reacting 4-methoxy-2-methylaniline with a thiocyanating agent.
Step-by-Step Procedure:
To a dry reaction vessel equipped with a magnetic stir bar, add N-(4-methoxy-2-methylphenyl)thiourea (1.0 mmol), Ni(OAc)₂·4H₂O (0.05 mmol, 5 mol%), and a suitable ligand (e.g., a pyridine-based ligand, 0.1 mmol, 10 mol%).
Add a suitable solvent (e.g., 5 mL of DMF or DMSO).
The reaction mixture is then stirred at a specified temperature (e.g., 100-120 °C) under an atmosphere of air or oxygen for a designated time (typically 2-6 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-benzothiazolamine, 4-methoxy-6-methyl-.
Protocol 2: Copper-Catalyzed Tandem Reaction
This protocol is adapted from copper-catalyzed methods for the synthesis of 2-aminobenzothiazoles from 2-haloanilines.
[8][9]
Starting Materials: 2-Iodo-4-methoxy-6-methylaniline and a suitable isothiocyanate (e.g., trimethylsilyl isothiocyanate).
Step-by-Step Procedure:
In a reaction tube, combine 2-iodo-4-methoxy-6-methylaniline (1.0 mmol), the isothiocyanate (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
Add a suitable solvent (e.g., 3 mL of toluene or dioxane).
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for the required duration (typically 12-24 hours).
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the desired product.
This protocol follows the principles of green chemistry, avoiding transition metals.
[4]
Starting Materials: 4-methoxy-6-methylaniline and an isothiocyanate.
Step-by-Step Procedure:
To a reaction flask, add 4-methoxy-6-methylaniline (1.0 mmol), the isothiocyanate (1.1 mmol), and iodine (0.2 mmol, 20 mol%).
Add a high-boiling solvent such as chlorobenzene or DMSO (3 mL).
Stir the reaction mixture at an elevated temperature (e.g., 120 °C) under an oxygen atmosphere (a balloon of oxygen is sufficient) for 12-24 hours.
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion
The catalytic synthesis of 2-benzothiazolamine, 4-methoxy-6-methyl- can be accomplished through a variety of efficient methods. The choice between transition metal-catalyzed and metal-free pathways will be guided by factors such as cost, environmental considerations, and available starting materials. The protocols provided herein offer a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development. Each method is a self-validating system, with the success of the synthesis confirming the principles of the chosen catalytic pathway.
References
K. M. Dawood, H. A. Abdel-Aziz, and E. A. Rageb, "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives," Molecules, vol. 26, no. 11, p. 3381, May 2021. [Online]. Available: [Link]
J. K. Malik, et al., "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis," Der Pharmacia Lettre, vol. 2, no. 1, pp. 347-359, 2010. [Online]. Available: [Link]
Y. Xu, B. Li, X. Zhang, and X. Fan, "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines," The Journal of Organic Chemistry, vol. 82, no. 18, pp. 9637–9646, Sep. 2017. [Online]. Available: [Link]
W. Chen, L. Liu, M. Wang, and Q. Liu, "Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas," Organic Letters, vol. 15, no. 10, pp. 2482–2485, May 2013. [Online]. Available: [Link]
Q. Ding, J. Wu, "Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate," ACS Combinatorial Science, vol. 11, no. 7, pp. 382-386, 2009. [Online]. Available: [Link]
D. K. Jangid, et al., "An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids," International Journal of Pharmaceutical Sciences and Research, vol. 8, no. 7, pp. 2960-2964, 2017. [Online]. Available: [Link]
S. K. Singh, et al., "Synthesis and Characterization of Substituted-2-Aminobenzenethiols," International Journal of Creative Research Thoughts, vol. 6, no. 2, pp. 1325-1332, 2018. [Online]. Available: [Link]
M.-Y. Gao, J.-H. Li, S.-B. Zhang, L.-J. Chen, Y.-S. Li, and Z.-B. Dong, "A Mild Synthesis of 2-Substituted Benzothiazoles via Nickel-Catalyzed Intramolecular Oxidative C–H Functionalization," The Journal of Organic Chemistry, vol. 85, no. 1, pp. 556-564, Dec. 2019. [Online]. Available: [Link]
S. Mondal, A. Dutta, and S. C. Sivasubramanian, "Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature," New Journal of Chemistry, vol. 47, no. 23, pp. 11046-11050, 2023. [Online]. Available: [Link]
A. M. B. Domínguez, et al., "Solid-Phase Synthesis of 2-Aminobenzothiazoles," ACS Combinatorial Science, vol. 10, no. 1, pp. 24-29, 2008. [Online]. Available: [Link]
Q. Ding and J. Wu, "Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate," ACS Combinatorial Science, vol. 11, no. 7, pp. 382-386, 2009. [Online]. Available: [Link]
Y. Wan, et al., "Metal-free or transition-metal-catalyzed one-pot synthesis of 2-aminobenzothiazoles," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 192, no. 9, pp. 953-958, 2017. [Online]. Available: [Link]
R. F. Pellón, M. L. Docampo, and M. L. Fascio, "Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation," Synthetic Communications, vol. 35, no. 14, pp. 1855-1860, 2005. [Online]. Available: [Link]
V. R. Rao, et al., "Synthesis of Some Substituted Benzothiazole Derivatives and Its Biological Activities," International Journal of Pharmaceutical and Chemical Sciences, vol. 1, no. 3, pp. 1134-1141, 2012. [Online]. Available: [Link]
resolving solubility issues of 4-methoxy-6-methyl-2-benzothiazolamine in DMSO
Welcome to the Advanced Technical Support Center. 4-Methoxy-6-methyl-2-benzothiazolamine is a highly hydrophobic, planar molecule frequently utilized in drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. 4-Methoxy-6-methyl-2-benzothiazolamine is a highly hydrophobic, planar molecule frequently utilized in drug discovery. While dimethyl sulfoxide (DMSO) is the gold-standard solvent for library storage, the unique physicochemical properties of benzothiazole derivatives often lead to unpredictable precipitation during aqueous assay formulation.
This guide provides mechanistic explanations, troubleshooting steps, and self-validating protocols to ensure reliable compound delivery for your biochemical and cell-based assays.
Diagnostic Workflow
Diagnostic workflow for resolving benzothiazolamine solubility issues in DMSO and aqueous buffers.
Q1: Why does 4-methoxy-6-methyl-2-benzothiazolamine resist dissolution in 100% DMSO at my target stock concentration (e.g., 10 mM)?A1: Benzothiazole derivatives possess a planar, fused-ring architecture that facilitates strong intermolecular
π−π
stacking, resulting in high crystal lattice energy in the solid state 1. For the compound to dissolve, the solvation energy provided by DMSO must exceed this lattice energy. Furthermore, DMSO freezes at 19°C; if your laboratory or reagent is too cold, the thermodynamic threshold for dissolution cannot be met 2.
Mechanistic Solution: Gently warm the vial in a 37°C water bath and sonicate for 5–10 minutes. Sonication introduces localized cavitation energy that mechanically disrupts the crystal lattice, while heating increases the kinetic energy of the solvent molecules, driving the thermodynamic equilibrium toward complete dissolution 1.
Q2: The compound is fully soluble in the DMSO master stock, but it immediately turns milky when diluted into my aqueous assay buffer. What is the mechanism behind this?A2: This "crashing out" phenomenon occurs because the concentration of the hydrophobic benzothiazolamine exceeds its thermodynamic solubility limit in the newly formed mixed-solvent system 1. When the DMSO stock is introduced into water, the organic solvent is rapidly diluted, drastically increasing the dielectric constant of the medium. The hydrophobic effect forces the non-polar molecules to aggregate and precipitate to minimize contact with water 3.
Mechanistic Solution: Introduce non-ionic surfactants (e.g., 0.01-0.1% Tween-80) to the aqueous buffer prior to adding the DMSO stock to form encapsulating micelles. Alternatively, pre-complex the compound with hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD), which provides a hydrophobic cavity for the benzothiazole ring while its hydrophilic exterior maintains aqueous solubility 3.
Q3: Can I simply increase the final DMSO concentration in my assay to 5% or 10% to prevent precipitation?A3: While increasing the DMSO mass fraction linearly increases the solubility of hydrophobic compounds 4, it introduces severe artifacts in biological assays. High concentrations of DMSO alter the bulk solvent viscosity, which directly influences protein–ligand binding kinetics by slowing down diffusion rates 5. Furthermore, DMSO can interact with hydrophobic pockets of target proteins, potentially underestimating the true binding affinity of your ligand [[6]](). In cell-based assays, DMSO concentrations above 1% disrupt lipid bilayer integrity and cause cytotoxicity 3.
Q4: Is my 4-methoxy-6-methyl-2-benzothiazolamine stock stable if left in DMSO at room temperature?A4: No. The sulfur atom within the thiazole ring is highly susceptible to S-oxidation when dissolved in DMSO, particularly under elevated temperatures or prolonged exposure to oxygen 7. Aliquot the master stock into amber vials and store under an inert atmosphere (nitrogen or argon) at -20°C or -80°C 7.
Self-Validating Experimental Protocols
Protocol 1: Preparation of a Self-Validating 10 mM Master Stock
Gravimetric Analysis: Weigh the required mass of 4-methoxy-6-methyl-2-benzothiazolamine using a calibrated microbalance.
Solvent Addition: Add high-purity, anhydrous DMSO. Ensure the DMSO is equilibrated to >20°C to prevent localized freezing [[2]]().
Energy Input: Vortex vigorously for 2 minutes. If particulates remain, sonicate the vial in a 37°C water bath for 10 minutes 1.
Validation Check (Critical): Centrifuge the stock vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic pellet is visible, the compound is not fully dissolved, meaning the true concentration of the supernatant is lower than 10 mM. You must re-sonicate or adjust the target concentration to 5 mM.
Protocol 2: Aqueous Formulation for Bioassays
Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 7.4) and supplement with 0.05% Tween-80 or 5% HP-
β
-CD 3.
Sequential Dilution: Do not add buffer to the DMSO stock. Instead, inject the DMSO stock dropwise into a vigorously vortexing volume of the prepared aqueous buffer to prevent localized high concentrations of the compound.
Validation Check (Critical): Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates (precipitation) even if the solution appears clear to the naked eye.
Technical Support Center: Troubleshooting 4-Methoxy-6-methyl-2-benzothiazolamine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 4-methoxy-6-methyl-2-benzothiazolamine (CAS: 119282-92-7).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 4-methoxy-6-methyl-2-benzothiazolamine (CAS: 119282-92-7).
The most robust synthetic route for this highly functionalized heterocycle is the Hugershoff reaction , which involves the thiocyanation of 2-methoxy-4-methylaniline followed by oxidative cyclization. Because the starting aniline contains two strongly electron-donating groups (methoxy and methyl), the aromatic ring is highly activated. This activation makes the synthesis particularly susceptible to electrophilic side reactions, such as unwanted ring bromination [1].
This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to help you minimize byproducts and maximize your isolated yield.
Mechanistic Pathway & Optimization Strategy
To prevent side reactions, it is critical to understand the causality of the reaction network. The Hugershoff synthesis proceeds via an electrophilic attack of bromine on the sulfur atom of the thiourea intermediate, followed by intramolecular electrophilic aromatic substitution. Because the methoxy group at C2 blocks one ortho position, cyclization is sterically and electronically forced to the C6 position, ensuring high regioselectivity. However, if the local concentration of the oxidizing agent is too high, intermolecular ring bromination will outcompete the desired intramolecular cyclization[1][2].
Mechanistic workflow of the Hugershoff reaction highlighting optimal pathways and side reactions.
Self-Validating Experimental Protocol
To minimize side reactions, we strongly recommend a two-step approach rather than a one-pot synthesis [1]. This ensures free aniline is removed before the introduction of the oxidizing agent.
Step 1: Synthesis of the Arylthiourea Intermediate
Reaction: Dissolve 2-methoxy-4-methylaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in 20 mL of ethanol containing 2 mL of concentrated HCl.
Heating: Reflux the mixture for 1–2 hours.
Validation Check 1: Spot the reaction mixture on a TLC plate (Toluene:Methanol 8:2). Do not proceed until the starting aniline spot is completely consumed.
Isolation: Cool the mixture in an ice-water bath to precipitate the 1-(2-methoxy-4-methylphenyl)thiourea. Filter, wash with cold water, and dry thoroughly.
Validation Check 2: Weigh the dried intermediate to calculate the exact molar yield. Do not estimate. A precise molar value is critical for Step 2 to prevent over-bromination.
Preparation: Suspend the isolated arylthiourea in glacial acetic acid (100 mL) in a two-necked round-bottom flask equipped with a dropping funnel.
Temperature Control: Cool the suspension strictly to 0–5 °C using an ice bath.
Oxidant Selection: Prepare a solution of Benzyltrimethylammonium tribromide (BTMABr₃) (1.0 eq based on Step 1 yield) in acetic acid. Note: BTMABr₃ is highly preferred over liquid bromine as it delivers molecular bromine in exact stoichiometric amounts, avoiding unwanted ring bromination of activated substrates[2].
Addition: Add the oxidant dropwise over 2 hours.
Causality: Maintaining the internal temperature below 5 °C during a slow addition prevents the local concentration of electrophilic bromine from spiking, effectively suppressing intermolecular aromatic substitution [3].
Cyclization: After addition, stir for 4 hours at 0–5 °C, then gradually warm to room temperature. Reflux until hydrogen bromide (HBr) gas evolution ceases.
Validation Check 3: Monitor HBr evolution using damp pH paper at the condenser outlet. The cessation of acidic fumes confirms the completion of the rearomatization step.
Workup: Isolate the hydrobromide salt via filtration, dissolve in water, and neutralize with ammonium hydroxide to precipitate the free base product.
Quantitative Optimization Data
The choice of oxidizing agent and temperature profile directly dictates the ratio of desired product to brominated byproducts. The table below summarizes expected outcomes based on different synthetic parameters.
Oxidizing Agent / Method
Stoichiometry
Temp Profile
Reaction Time
Ring Bromination Byproduct
Expected Isolated Yield
Liquid Bromine (One-Pot)
1.5 eq
25 °C
4 h
High (~20-25%)
40-45%
Liquid Bromine (Two-Step)
1.0 eq
0-5 °C to Reflux
6 h
Moderate (~10%)
65-72%
BTMABr₃ (Two-Step)
1.0 eq
0-5 °C to Reflux
5 h
Low (<2%)
85-88%
Sulfuryl Chloride (SO₂Cl₂)
1.2 eq
0 °C to RT
8 h
N/A (Chlorination risk)
55-60%
Troubleshooting FAQs
Q1: Why am I observing multiple halogenated byproducts in my LC-MS/NMR analysis?A1: The starting material, 2-methoxy-4-methylaniline, features two strongly electron-donating groups. The C6 position (where cyclization occurs) is para to the methoxy group, making it highly activated [1]. If the local concentration of Br₂ is too high, intermolecular electrophilic aromatic substitution outcompetes the intramolecular cyclization.
Solution: Switch from liquid bromine to an organic ammonium tribromide (like BTMABr₃ or TBABr₃) [2]. Ensure your addition rate is strictly dropwise over at least 2 hours.
Q2: My cyclization yield is low, and I see unreacted arylthiourea. Should I increase the temperature during the bromine addition?A2:No. Increasing the temperature during the addition phase will exacerbate side reactions, including the oxidation of the methoxy group and the formation of disulfides.
Causality: The initial formation of the bromonium intermediate is highly exothermic. High temperatures lead to intermediate decomposition [3]. Maintain the temperature strictly between 0–5 °C during addition. Only apply heat (reflux) after the addition is complete to drive off the HBr gas and finalize the cyclization.
Q3: How do I ensure the regioselectivity of the cyclization? Will I get a mixture of isomers?A3: You will not get a mixture of regioisomers. For 2-methoxy-4-methylaniline, the para position (relative to the amino group) is blocked by the methyl group, and one ortho position is blocked by the methoxy group. The cyclization is sterically and electronically forced to the remaining unsubstituted ortho position (C6 of the aniline ring). This inherently yields 4-methoxy-6-methyl-2-benzothiazolamine exclusively.
Q4: What is the mechanistic role of glacial acetic acid in this synthesis? Can I use dichloromethane (DCM) instead?A4: Glacial acetic acid is critical and should not be replaced with DCM. Acetic acid serves a dual purpose: it acts as a polar protic solvent that stabilizes the transient sulfenyl bromide intermediate formed during the initial electrophilic attack, and it facilitates the elimination of hydrogen bromide (HBr) during the final rearomatization step. Non-polar solvents like DCM often stall the reaction, leading to a buildup of uncyclized intermediates and subsequent degradation.
References
Wulff, H., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. ResearchGate. Available at: [Link]
Troubleshooting
Technical Support Center: Crystallization Optimization for 2-Benzothiazolamine, 4-methoxy-6-methyl-
Welcome to the Technical Support Center for the isolation and crystallization of 2-benzothiazolamine, 4-methoxy-6-methyl- (also known as 4-methoxy-6-methyl-1,3-benzothiazol-2-amine). This portal is designed for researche...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and crystallization of 2-benzothiazolamine, 4-methoxy-6-methyl- (also known as 4-methoxy-6-methyl-1,3-benzothiazol-2-amine). This portal is designed for researchers, scientists, and drug development professionals who require robust, field-proven methodologies to obtain high-purity crystalline material.
Structural Challenges & Causality
The crystallization of 2-aminobenzothiazole derivatives is typically driven by the formation of robust, planar hydrogen-bonded dimers between the 2-amino group (donor) and the thiazole nitrogen (acceptor). However, in the 4-methoxy-6-methyl- derivative, the 4-methoxy group is positioned directly adjacent to the N3 acceptor . This creates significant steric hindrance that disrupts standard crystal packing. Consequently, this specific molecule struggles to find a stable lattice arrangement, making it highly susceptible to polymorphism, solvent entrapment, and "oiling out" (liquid-liquid phase separation) during routine crystallization[1].
Solvent Selection & Quantitative Data
Selecting the right solvent system is governed by balancing the highly polar 2-aminobenzothiazole core against the lipophilic 4-methoxy and 6-methyl substitutions.
Table 1: Recommended Solvent Systems and Mechanistic Outcomes
Solvent System
Crystallization Method
Causality / Mechanism of Action
Expected Outcome
Ethanol (Absolute)
Single-Solvent Cooling
Disrupts H-bonding at high temps; provides a steep solubility curve upon cooling[2].
High purity, standard crystal habit. Best first-line choice.
Methanol
Single-Solvent Cooling
Higher polarity than ethanol; effectively retains highly polar impurities in the mother liquor[2].
Faster nucleation, potential for smaller crystal sizes.
DMF / Water
Antisolvent
DMF thoroughly dissolves the core; water forces rapid supersaturation of the lipophilic groups[3].
High yield, but carries a risk of amorphous precipitation if added too fast.
Ethyl Acetate / n-Hexane
Gradient Cooling / Evaporation
Non-polar tuning. Hexane reduces the solubility of the lipophilic methyl/methoxy regions[4].
Excellent for removing non-polar synthetic byproducts and preventing solvate formation.
Decision Workflow for Crystallization
Crystallization optimization workflow for 4-methoxy-6-methyl-1,3-benzothiazol-2-amine.
Step-by-Step Experimental Protocols
Protocol A: Standard Single-Solvent Cooling (Ethanol)
Self-Validating Mechanism: This protocol relies on the steep temperature-dependent solubility curve of the benzothiazole core in ethanol. If the compound does not dissolve at boiling, the remaining particulates are definitively polymeric or inorganic impurities, validating the immediate need for hot filtration.
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimum volume of absolute ethanol (approx. 5-10 mL per gram of crude).
Heating: Heat the suspension on a stirring hot plate to mild reflux (approx. 78 °C) until complete dissolution occurs[2].
Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration using a pre-warmed Buchner funnel to prevent premature crystallization in the funnel stem.
Controlled Cooling: Remove the flask from heat. Allow it to cool ambiently to room temperature. Do not use an ice bath immediately; rapid cooling traps solvent inclusions and forces kinetic (often less stable) polymorphs[1].
Harvesting: Once crystallization is complete at room temperature, chill the flask in an ice bath for 15 minutes to maximize yield, then filter via vacuum. Wash with a minimal amount of ice-cold ethanol.
Self-Validating Mechanism: DMF thoroughly disrupts the frustrated hydrogen-bonding network of the 4-methoxy-substituted core. By titrating water dropwise, the system self-reports the metastable zone via persistent turbidity, ensuring optimal supersaturation is reached regardless of the initial crude concentration.
Dissolution: Dissolve the crude product in a minimal amount of Dimethylformamide (DMF) at room temperature[3].
Antisolvent Addition: Place the solution under vigorous magnetic stirring. Add distilled water (the antisolvent) dropwise using an addition funnel or syringe.
Nucleation Monitoring: Continue adding water until the solution becomes persistently cloudy (entering the metastable zone). Stop addition immediately.
Aging: Allow the suspension to stir for 30-60 minutes. This promotes Ostwald ripening, allowing larger, thermodynamically stable crystals to grow at the expense of smaller kinetic precipitates.
Filtration: Filter the resulting crystals and wash extensively with water to remove all residual DMF.
Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?Causality: Oiling out occurs when the melting point of the crude mixture is lower than the saturation temperature of the solvent system. Because of the steric hindrance from the 4-methoxy and 6-methyl groups, the molecule struggles to nucleate and instead separates as a supercooled liquid.
Solution:
Reduce Concentration: Add slightly more solvent to lower the saturation temperature below the melting point of the solute.
Change Solvent: Switch to a solvent system with a lower boiling point (e.g., from ethanol to an ethyl acetate/hexane mixture)[4].
Seeding: Introduce a pure seed crystal into the solution just before it reaches the cloud point to bypass the high thermodynamic energy barrier for primary nucleation[2].
Q2: I am getting a very fine, powdery precipitate instead of distinct crystals. Why?Causality: A powdery precipitate indicates rapid, uncontrolled nucleation (kinetic precipitation) rather than thermodynamic crystal growth. This frequently happens in antisolvent systems if the water is added too quickly, or if a hot solution is crash-cooled in an ice bath.
Solution: Slow down the cooling rate (aim for 0.1–0.2 °C/min). If using an antisolvent, add it dropwise using a syringe pump and stop immediately at the very first sign of turbidity to allow crystals time to assemble.
Q3: The NMR shows solvent entrapment (e.g., ethanol peaks) in my dried crystals. How do I remove it?Causality: The sterically hindered 4-methoxy group can force the crystal lattice into a looser packing arrangement, creating voids that trap solvent molecules. Furthermore, ethanol can act as a hydrogen-bond bridge between the 2-amino group and the hindered N3 atom, forming a stable solvate[1].
Solution: First, dry the material under high vacuum at an elevated temperature (e.g., 50 °C) for 24 hours. If the solvent is deeply incorporated into the crystal lattice (a true solvate), you must recrystallize using a non-hydrogen-bonding solvent system, such as an Ethyl Acetate / n-Hexane gradient[4].
Q4: How can I induce crystallization if my solution remains clear at room temperature?Causality: The solution is trapped in a metastable supersaturated state because the activation energy for primary nucleation has not been overcome.
Solution: Use a glass stirring rod to gently scratch the inside of the glass flask below the solvent line. The microscopic glass shards and localized acoustic cavitation provide high-energy nucleation sites[2]. Alternatively, evaporate 10-20% of the solvent to increase the degree of supersaturation.
References
Title: Technical Support Center: Purification of 2-Aminobenzothiazole and Its Derivatives
Source: benchchem.com
URL:2
Title: Synthesis, crystal structure and Hirshfeld surface analysis of (2-aminobenzothiazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)cobalt(II)
Source: iucr.org
URL:3
Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles
Source: nih.gov
URL:4
Title: Covalent Assisted Supramolecular Synthesis: The Influence of Crystallization Conditions on Co-Crystals of “Masked” Isoniazid Derivatives
Source: acs.org
URL:1
Technical Support Center: Preventing Aqueous Degradation of 4-Methoxy-6-methyl-2-benzothiazolamine
Welcome to the Technical Support Center for benzothiazole derivative handling. As an Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-methoxy-6-methyl-2-benzothiazolamine in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for benzothiazole derivative handling. As an Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-methoxy-6-methyl-2-benzothiazolamine in aqueous environments.
Unlike the unsubstituted benzothiazole core, the addition of electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups significantly increases the electron density of the aromatic ring. While this is often desirable for target binding in drug development, it renders the molecule highly nucleophilic and exceptionally susceptible to electrophilic attack, oxidation, and photolysis.
The following troubleshooting guides, quantitative data, and self-validating protocols are designed to help you establish a robust, degradation-free experimental workflow.
Part 1: Troubleshooting Guide & FAQs
Q1: My aqueous solutions of 4-methoxy-6-methyl-2-benzothiazolamine are turning pink or brown over time. What is the mechanism, and how do I stop it?
Causality: A color shift is the hallmark of oxidative degradation. The electron-rich nature of the substituted benzothiazole ring makes the exocyclic primary amine highly susceptible to oxidation. This process leads to the formation of colored 2-azobenzothiazoles or polymeric aniline-black type impurities[1].
Solution: Purge all aqueous buffers with inert gas (Nitrogen or Argon) to remove dissolved oxygen prior to compound addition. For highly sensitive assays, consider adding a compatible antioxidant (e.g., 1 mM DTT or ascorbic acid) to the buffer.
Q2: I am observing a rapid loss of compound concentration during benchtop assays, even when the pH is stable. Why?
Causality: 2-Aminobenzothiazole derivatives are highly sensitive to photolytic degradation. Exposure to ambient laboratory UV or fluorescent light induces radical formation, leading to ring cleavage and the generation of hydroxybenzothiazole photoproducts[2],[3].
Solution: Perform all dilutions and incubations in amber microcentrifuge tubes or foil-wrapped flasks. Ensure that HPLC autosamplers are shielded from direct light.
Q3: We diluted our DMSO stock into our aqueous experimental buffer, but HPLC analysis shows multiple degradation peaks immediately. What caused this?
Causality: If your buffer was prepared using standard deionized (DI) or tap water rather than ultrapure water, trace reactive chlorine species (RCS) are likely present. RCS dominates the degradation kinetics of benzothiazoles, rapidly attacking the electron-rich ring to form chlorinated byproducts and cleavage products. Furthermore, extreme pH shifts during dilution can catalyze the hydrolysis of the imine bond[1].
Solution: Strictly utilize ultrapure water (18.2 MΩ·cm) free of RCS. Ensure your buffer has sufficient capacity to maintain a neutral pH (6.5–7.5) during the addition of the organic stock.
Q4: Can microbial contamination affect the stability of this compound in long-term aqueous storage?
Causality: Yes. Aerobic mixed cultures and specific environmental bacteria can utilize benzothiazoles as a sole source of carbon and nitrogen, leading to rapid microbial biodegradation and biotransformation[2],[3].
Solution: Aqueous stock solutions intended for storage longer than 24 hours must be sterile-filtered (0.22 µm) and kept at 4°C.
Part 2: Quantitative Degradation Data
To assist in experimental planning, the following table summarizes the primary stressors, their associated degradation pathways, and the expected half-life of 4-methoxy-6-methyl-2-benzothiazolamine under unmitigated conditions.
Part 3: Logical Relationships & Experimental Workflows
Degradation Pathways and Targeted Interventions
The following diagram maps the specific environmental stressors to their degradation products, alongside the required prevention strategies.
Degradation pathways of 4-methoxy-6-methyl-2-benzothiazolamine and targeted prevention strategies.
Standard Operating Procedure Workflow
Step-by-step workflow for preparing stable aqueous solutions of benzothiazolamines.
Part 4: Self-Validating Protocol for Aqueous Preparation
To guarantee scientific integrity, use this self-validating methodology when preparing aqueous solutions. Each step contains a built-in validation check to ensure the protocol is functioning as intended.
Step 1: Solvent Purging
Action: Sparge ultrapure water (18.2 MΩ·cm) with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.
Validation Check: Use a dissolved oxygen (DO) meter to confirm the DO concentration is < 0.5 mg/L before proceeding.
Step 2: Co-solvent Stock Preparation
Action: Due to the low aqueous solubility of 2-aminobenzothiazoles[1], prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
Validation Check: Visually inspect the organic stock against a white background. It must be completely clear and colorless. Any pink or yellow tint indicates pre-existing oxidation of the dry powder; discard if discolored.
Step 3: Aqueous Dilution
Action: Dilute the DMSO stock into the degassed, pH-buffered aqueous medium (pH 6.5–7.5) under low-light conditions. Ensure the final DMSO concentration does not exceed your assay's tolerance (typically <1% v/v).
Validation Check: Measure the final pH of the solution. It must remain strictly between 6.5 and 7.5 to prevent acid/base-catalyzed hydrolysis.
Step 4: Sterile Filtration & Storage
Action: Pass the final aqueous solution through a 0.22 µm PTFE syringe filter into an amber glass vial purged with Argon. Store at 4°C.
Validation Check: Run a baseline HPLC-UV aliquot immediately after filtration. This establishes a "Time 0" peak area and purity profile, serving as the absolute reference point for tracking stability over the course of your experiments.
A Comparative Guide to Validating the Mass Spectrometry Fragmentation Pattern of 4-methoxy-6-methyl-2-benzothiazolamine
This guide provides a comprehensive, multi-faceted workflow for the structural elucidation and fragmentation pattern validation of 4-methoxy-6-methyl-2-benzothiazolamine. Designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, multi-faceted workflow for the structural elucidation and fragmentation pattern validation of 4-methoxy-6-methyl-2-benzothiazolamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it details the scientific rationale behind a self-validating system, integrating theoretical predictions with robust experimental verification and comparative analysis. Our objective is to establish a high-confidence "fingerprint" for this molecule, crucial for its unambiguous identification in complex matrices.
The Analytical Imperative: Why Rigorous Validation Matters
In pharmaceutical development and metabolomics, the precise structural confirmation of small molecules is non-negotiable. Mass spectrometry (MS) is the cornerstone of this process, with tandem MS (MS/MS) providing the detailed fragmentation data necessary for structural elucidation.[1] However, a fragmentation spectrum is merely a collection of mass-to-charge ratios until it is logically and experimentally validated. For a substituted benzothiazole like 4-methoxy-6-methyl-2-benzothiazolamine, with multiple potential sites for cleavage, a systematic approach is paramount to avoid misidentification.
This guide will compare three core methodologies to achieve a validated fragmentation pattern:
In Silico Fragmentation Prediction: Leveraging computational models to build a theoretical fragmentation cascade.
High-Resolution Tandem Mass Spectrometry (HR-MS/MS): Generating precise, empirical data on the precursor and product ions.
Comparative Structural Analysis: Analyzing the fragmentation of structurally related analogues to confirm or refute proposed fragmentation pathways.
Section 1: Establishing the Hypothesis via In Silico Prediction
Before any sample is injected, a foundational hypothesis of the fragmentation pattern must be established. This is achieved by combining known chemical principles with modern computational tools.
Foundational Principles of Benzothiazole Fragmentation
Substituted benzothiazoles exhibit predictable fragmentation behaviors. Studies on related structures show common pathways, including:
Loss of substituents: Cleavage of groups attached to the aromatic ring or the thiazole moiety.
Ring cleavage: Fission of the thiazole ring, often involving the loss of hydrogen cyanide (HCN) or carbon monosulfide (CS).[2]
Loss of radicals: For substituents like methoxy and methyl groups, the loss of a methyl radical (•CH₃) is a common initial step.[3]
For 4-methoxy-6-methyl-2-benzothiazolamine (Molecular Formula: C₉H₁₀N₂OS, Molecular Weight: 194.05), we can predict several primary fragmentation events under positive ion electrospray ionization (ESI), starting from the protonated molecule [M+H]⁺ at m/z 195.0587.
Computationally-Generated Fragmentation Pathways
Using rule-based fragmentation prediction software, we can generate a theoretical fragmentation tree.[4] These tools apply established chemical rules to predict likely bond cleavages and rearrangements.[5]
Diagram 1: Proposed Fragmentation Pathway
The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of 4-methoxy-6-methyl-2-benzothiazolamine.
Caption: Proposed ESI-MS/MS fragmentation of 4-methoxy-6-methyl-2-benzothiazolamine.
The table below summarizes these key hypothetical fragments.
Proposed Fragment Ion
Neutral Loss
Predicted m/z (Monoisotopic)
Rationale
[C₉H₁₁N₂OS]⁺
-
195.0587
Protonated molecular ion [M+H]⁺
[C₈H₈N₂OS]⁺
•CH₃
180.0352
Loss of a methyl radical from the methoxy or methyl group. A very common initial step for aryl ethers and methylated aromatics.[6][7]
[C₈H₇N₂S]⁺
CH₃• + H₂O
162.0246
Subsequent loss of water, potentially from rearrangement.
[C₇H₆N₂S]⁺
CH₃• + CO
152.0246
Loss of carbon monoxide from the ion at m/z 180, a characteristic fragmentation of methoxy-containing aromatic ions.[6]
[C₇H₄NS]⁺
CH₃• + CO + H₂O
134.0321
Further fragmentation involving loss of water.
Section 2: Experimental Workflow for Validation
The theoretical model must be validated with empirical data. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment is the primary tool for this task.[8]
Experimental Protocol: LC-HR-MS/MS
This protocol outlines a self-validating system where high-resolution and accurate mass data are acquired to confirm elemental compositions at each stage.
Step
Parameter
Specification & Rationale
1. Sample Preparation
Solvent
50:50 Acetonitrile:Water with 0.1% Formic Acid. Rationale: Ensures solubility and promotes protonation for positive ion mode ESI.
Concentration
1 µg/mL. Rationale: Avoids detector saturation while providing sufficient ion intensity.
2. LC Separation
Column
C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm. Rationale: Standard for small molecule analysis, providing good retention and peak shape.
Mobile Phase A
Water + 0.1% Formic Acid.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid.
Gradient
5% B to 95% B over 10 minutes. Rationale: A standard gradient to elute the compound and separate it from potential impurities.
3. Mass Spectrometry
Instrument
Quadrupole Time-of-Flight (Q-ToF) or Orbitrap Mass Spectrometer. Rationale: Essential for high resolution (<5 ppm mass accuracy) to confirm elemental formulas of fragment ions.[8]
Ionization Mode
Positive Electrospray Ionization (ESI+).
MS1 Scan Range
m/z 50-500. Rationale: Covers the expected mass of the precursor and its fragments.
MS/MS Acquisition
Data-Dependent Acquisition (DDA). Rationale: Automatically triggers MS/MS scans on the most intense precursor ions.[8]
Precursor Ion
m/z 195.0587.
Collision Energy
Stepped Collision Energy (e.g., 15, 25, 40 eV). Rationale: Using multiple collision energies ensures the generation of both low-energy (primary) and high-energy (secondary, tertiary) fragments, providing a complete picture.[9]
Diagram 2: Overall Validation Workflow
This diagram illustrates the logical flow from hypothesis to final, validated pattern.
Caption: A self-validating workflow for MS fragmentation pattern confirmation.
Section 3: Comparative Analysis for Unambiguous Confirmation
A key trustworthiness pillar is the comparison of the unknown's fragmentation with known compounds.[10] By analyzing analogues that lack specific functional groups, we can confirm the origin of key fragments.
Alternative Compounds for Comparison:
2-Amino-6-methylbenzothiazole (C₈H₈N₂S, MW: 164.05): Lacks the 4-methoxy group. The absence of fragments related to the loss of •OCH₃ or CH₃O• would strongly support the assignment of those losses in our target molecule.[11]
2-Amino-4-methoxybenzothiazole (C₈H₈N₂OS, MW: 180.04): Lacks the 6-methyl group. This would help differentiate fragmentation originating from the methoxy group versus the methyl group.[12]
By running these standards under identical LC-MS/MS conditions, we can perform a differential analysis. For example, if the neutral loss of 15 Da (•CH₃) is significantly less intense or absent in the 2-amino-4-methoxybenzothiazole spectrum, it points to the 6-methyl group as the primary source of this loss in our target compound.
Section 4: Synthesizing the Data for a Validated Conclusion
The final step is to consolidate all evidence into a single, cohesive dataset. The experimental data from the HR-MS/MS run is compared against both the in silico predictions and the data from the structural analogues.
Table of Validated Fragmentation Data for 4-methoxy-6-methyl-2-benzothiazolamine:
Predicted m/z
Observed m/z
Mass Error (ppm)
Relative Intensity (%)
Proposed Elemental Formula
Validation Notes
195.0587
195.0585
-1.0
100
C₉H₁₁N₂OS⁺
Confirmed [M+H]⁺.
180.0352
180.0350
-1.1
85
C₈H₈N₂OS⁺
Loss of 15.0235 Da (•CH₃). Consistent with loss from methoxy group, as this fragment is also observed in the 2-amino-4-methoxybenzothiazole analogue.
152.0246
152.0244
-1.3
45
C₇H₆N₂S⁺
Loss of CO from m/z 180. Absent in the 2-amino-6-methylbenzothiazole analogue, confirming its origin from the methoxy-containing precursor.
134.0321
134.0319
-1.5
20
C₇H₄NS⁺
Further fragmentation. Provides deeper structural information.
Validation Criteria Checklist:
Mass Accuracy: All major ions are identified with < 5 ppm mass error.[13]
Comparative Evidence: Key fragmentation pathways are confirmed or refuted by the analysis of structural analogues.
Consistency: The overall pattern aligns with the predicted fragmentation and known behavior of the benzothiazole class.[2][14]
By meeting these criteria, the proposed fragmentation pattern transitions from a hypothesis to a validated, high-confidence structural fingerprint. This robust, multi-pronged approach ensures the highest degree of scientific integrity and provides an authoritative reference for future identification of 4-methoxy-6-methyl-2-benzothiazolamine.
References
Computational methods for processing and interpreting mass spectrometry-based metabolomics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Porter, Q. N. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(6), 857-865. [Link]
Pérez-Ribera, M., Faizan-Khan, M., Giné, R., Badia, J. M., Junza, A., Yanes, O., Sales-Pardo, M., & Guimerà, R. (2023). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics, 24(5). [Link]
ACD/MS Fragmenter - Mass Spec Fragment Prediction Software. (n.d.). ACD/Labs. [Link]
Zare Shahneh, M. R. (2024). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. [Link]
van der Hooft, J. J. J., van der Burg, S., & Rogers, S. (2021). Current and future deep learning algorithms for tandem mass spectrometry (MS/MS)-based small molecule structure elucidation. Rapid Communications in Mass Spectrometry, 35(S1), e9120. [Link]
Zhou, Z., Shen, T., Chen, X., & Zhu, Z. J. (2023). HDSE-MS: Tandem Mass Spectrum Prediction for Small Molecules via Hierarchical Distance Structural Encoding. Analytical Chemistry, 95(50), 18361-18369. [Link]
Li, S., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6563. [Link]
Gurevich, A., Moskovets, E., & Kostyukevich, Y. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9368-9375. [Link]
van der Heijden, J., & van der Lelij, F. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112816. [Link]
Schmidt, M., ZYTKO, D., & Schänzer, W. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of Mass Spectrometry, 42(6), 753-763. [Link]
S. M. Goldman, S. Das, S. A. Fahlberg, et al. (2023). Generating Molecular Fragmentation Graphs with Autoregressive Neural Networks. arXiv. [Link]
Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. (n.d.). Ohio University Combined Index. [Link]
Mass spectra of benzothiazolylcoumarins: Formation of benzothiazolylbenzene cation. (2009). ResearchGate. [Link]
Colby, J. M., Thoren, K. L., & Lynch, K. L. (2017). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology, 41(3), 222-228. [Link]
Fan, Y., Chen, J., Zhang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
4-Benzothiazolamine,6-methoxy-2-methyl-(9CI) — Chemical Substance Information. (n.d.). Chemwatch. [Link]
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Unveiling the Influence of Substitution: A Head-to-Head Comparison of 2-Benzothiazolamine, 4-methoxy-6-methyl- and its Unsubstituted Parent, 2-Aminobenzothiazole
A Comparative Guide for Researchers Introduction: The Privileged Scaffold of 2-Aminobenzothiazole The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Researchers
Introduction: The Privileged Scaffold of 2-Aminobenzothiazole
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to bind to a wide array of biological targets.[1] This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, serves as the foundation for compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The versatility of this scaffold lies in the reactivity of the exocyclic amino group and the potential for substitution on the benzene ring, which allows for the fine-tuning of its physicochemical and biological properties.[3]
This guide provides an in-depth comparison between the parent, unsubstituted 2-aminobenzothiazole and a specifically substituted analogue, 2-benzothiazolamine, 4-methoxy-6-methyl-. While direct, comprehensive experimental data for the di-substituted compound is limited in publicly accessible literature, this guide will leverage data from closely related singly-substituted analogues to provide a scientifically grounded comparative analysis. We will explore how the addition of a methoxy group at the 4-position and a methyl group at the 6-position is anticipated to modulate the molecule's properties, from its fundamental physicochemical characteristics to its biological activity. This comparative approach is designed to offer researchers, scientists, and drug development professionals a clear perspective on the structure-activity relationships (SAR) within this important class of compounds.
Comparative Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior, influencing everything from solubility and stability to its ability to cross biological membranes and interact with a target protein. The introduction of substituents onto the 2-aminobenzothiazole core can significantly alter these properties.
The melting point of 2-amino-4-methoxybenzothiazole is 153-155 °C.[5] The addition of a methyl group and potential changes in crystal packing would likely further increase the melting point.
Predicted to be slightly higher than the parent compound.
The methoxy and methyl groups are electron-donating, which would increase the electron density on the ring and the exocyclic amine, making it slightly more basic.
LogP (Octanol/Water)
~1.9 (Calculated)
> 2.4 (Inferred)
The XLogP3-AA for 2-amino-4-methylbenzothiazole is 2.4.[6] The addition of a methoxy group would further increase the lipophilicity.
Synthesis and Reactivity: A Tale of Two Scaffolds
The synthesis of the 2-aminobenzothiazole core is a well-established area of organic chemistry. The most common methods involve the oxidative cyclization of arylthioureas, a reaction often referred to as the Hugershoff reaction, or the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[7]
The synthesis of 2-benzothiazolamine, 4-methoxy-6-methyl- would logically start from the corresponding aniline, 3-methoxy-5-methylaniline. The presence of the electron-donating methoxy and methyl groups would activate the aniline ring, potentially leading to faster reaction times but also requiring careful control of reaction conditions to avoid side reactions such as aromatic bromination.
Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.
The reactivity of the final molecule is also influenced by the substituents. The electron-donating nature of the methoxy and methyl groups increases the electron density of the benzothiazole ring system. This makes the aromatic ring more susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) compared to the unsubstituted parent compound. Conversely, the exocyclic amino group remains a primary site for nucleophilic reactions, allowing for the synthesis of a wide array of derivatives such as amides, ureas, and Schiff bases.[5]
Comparative Biological Activity: The Impact of Substitution
The true value of chemical substitution is realized in its effect on biological activity. While unsubstituted 2-aminobenzothiazole itself has modest biological effects, its derivatives are potent modulators of various cellular processes.[1]
Anticancer Activity
Derivatives of 2-aminobenzothiazole are well-documented for their anticancer properties, often acting as inhibitors of protein kinases involved in cell signaling pathways like PI3K/Akt/mTOR.[8]
Unsubstituted 2-Aminobenzothiazole: Serves as a foundational scaffold but generally shows weak anticancer activity.[1]
Effect of a 6-Methyl Group: The presence of a methyl group, particularly at the 6-position, has been noted in compounds with antifungal activity.[9] In some anticancer contexts, a methyl group on the phenyl ring has been found to be optimal for potency.[10]
Effect of a 4-Methoxy Group: A methoxy group can increase lipophilicity and also serve as a hydrogen bond acceptor, potentially enhancing binding to a biological target. The synthesis of 2-amino-4-methoxy-7-substituted-benzothiazoles has been reported for their potential as adenosine receptor ligands.[9]
Predicted Activity of 2-Benzothiazolamine, 4-methoxy-6-methyl-: Based on the principles of SAR, the combination of a 4-methoxy and a 6-methyl group could lead to a compound with enhanced biological activity compared to the parent molecule. The increased lipophilicity could improve cell permeability, and the specific electronic and steric profile may result in a better fit for the binding pocket of target enzymes like protein kinases. However, without direct experimental data, this remains a well-founded hypothesis requiring empirical validation.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.
Antifungal Activity
Studies have shown that substitutions on the 2-aminobenzothiazole ring are crucial for antifungal activity. In one study, the unsubstituted compound was inactive, whereas various 6-substituted derivatives showed a range from slight to high antifungal activity against several Candida species.[11] This strongly suggests that 2-benzothiazolamine, 4-methoxy-6-methyl- would likely possess greater antifungal potential than its unsubstituted counterpart. The study highlighted that increasing steric hindrance and lipophilicity at the 6-position enhanced activity, a condition that the 6-methyl group would contribute to.[11]
Experimental Protocols
To ensure the practical applicability of this guide, the following section details standardized experimental protocols for the synthesis and biological evaluation of 2-aminobenzothiazole derivatives.
Protocol 1: Synthesis of 6-Substituted 2-Aminobenzothiazoles
This protocol is a general method for the synthesis of 6-substituted 2-aminobenzothiazoles via thiocyanation of the corresponding aniline.[11]
Materials:
4-Substituted aniline (e.g., 4-methoxyaniline for 2-amino-6-methoxybenzothiazole)
Ammonium thiocyanate (NH₄SCN)
Bromine (Br₂)
Glacial acetic acid
Sodium thiosulfate solution (10%)
Ammonium hydroxide solution (10%)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
Dissolve the 4-substituted aniline (1 equivalent) and ammonium thiocyanate (3 equivalents) in glacial acetic acid in a round-bottom flask.
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
Add the bromine solution dropwise to the aniline mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
Pour the reaction mixture into a beaker of ice water.
Neutralize the mixture by slowly adding 10% ammonium hydroxide solution until the pH is approximately 8.
Collect the precipitated solid by vacuum filtration.
Wash the crude product with cold water, then with a 10% sodium thiosulfate solution to remove any unreacted bromine, and finally with more cold water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 6-substituted 2-aminobenzothiazole.
Characterize the final product using techniques such as Melting Point, IR, ¹H-NMR, and Mass Spectrometry.[12]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compound (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well microplate
CO₂ incubator (37 °C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., 5-Fluorouracil).
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
The comparative analysis between unsubstituted 2-aminobenzothiazole and its 4-methoxy-6-methyl- substituted analogue underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to significant changes in a molecule's physicochemical properties and biological activity. While the parent compound is a versatile and synthetically accessible starting point, it generally lacks potent biological efficacy.[11] The addition of electron-donating and lipophilic groups, such as methoxy and methyl, is a proven strategy to enhance activity.
Based on established structure-activity relationships, it is highly probable that 2-benzothiazolamine, 4-methoxy-6-methyl- would exhibit increased lipophilicity, a slightly higher pKa, and, most importantly, enhanced biological potency in anticancer and antifungal assays compared to unsubstituted 2-aminobenzothiazole. However, this remains an expert inference. There is a clear need for the synthesis and direct biological evaluation of this specific di-substituted compound to empirically validate these predictions. Future research should focus on head-to-head comparisons with the parent compound and other analogues to precisely quantify the contribution of each substituent and pave the way for the rational design of next-generation 2-aminobenzothiazole-based therapeutics.
References
A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs. (n.d.). BenchChem.
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.).
Physicochemical properties of 2-aminobenzothiazole. (2025). BenchChem.
Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (n.d.). Green Chemistry (RSC Publishing).
Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. (2013). Organic Letters.
Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. (2022). NVEO.
Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. (n.d.).
Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. (n.d.). NVEO.
2-Amino-4-methylbenzothiazole. (n.d.). PubChem.
Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. (2022). bioRxiv.
2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.).
Process for the preparation of 2-aminobenzothiazoles. (n.d.).
Benzothiazoles: A New Profile of Biological Activities. (n.d.). Indian Journal of Pharmaceutical Sciences.
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2023). Microbiology Spectrum.
In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole deriv
A Comparative Guide to Validated Analytical Methods for the Detection of 2-Benzothiazolamine, 4-methoxy-6-methyl-
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of chemical entities is paramount. This guide provid...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-benzothiazolamine, 4-methoxy-6-methyl-, a substituted benzothiazolamine derivative. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for method selection and validation, ensuring trustworthiness and technical accuracy in your analytical endeavors.
Introduction to 2-Benzothiazolamine, 4-methoxy-6-methyl- and the Imperative for Validated Analysis
2-Benzothiazolamine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry, often serving as scaffolds for pharmacologically active agents. The specific derivative, 4-methoxy-6-methyl-2-benzothiazolamine, may arise as a key intermediate, a final active pharmaceutical ingredient (API), or a potential impurity. Accurate and precise measurement of this compound is critical for ensuring product quality, safety, and efficacy.
The validation of an analytical procedure is the cornerstone of this assurance, demonstrating that the method is fit for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for method validation to ensure global consistency and data integrity in drug development.[2][3][4] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[5]
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and throughput. For 2-benzothiazolamine, 4-methoxy-6-methyl-, several powerful techniques are at the disposal of the analytical scientist. This section provides a comparative overview of the most pertinent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Summary: Performance Characteristics of Analytical Methods
Parameter
HPLC-UV
LC-MS/MS
GC-MS
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on polarity, detection by mass-to-charge ratio.
Separation of volatile compounds based on boiling point and polarity, detection by mass-to-charge ratio.
Selectivity
Moderate to High
Very High
High to Very High
Sensitivity (LOD/LOQ)
ng/mL to µg/mL range
pg/mL to ng/mL range
pg/mL to ng/mL range
Linearity
Typically good over 2-3 orders of magnitude.
Excellent over 3-5 orders of magnitude.
Good over 2-4 orders of magnitude.
Accuracy
High
High
High
Precision (%RSD)
Typically < 2%
Typically < 15% (bioanalysis), < 5% (pharmaceutical)
Typically < 15%
Matrix Effects
Low to Moderate
Can be significant; requires careful management.
Can be significant; derivatization may be required.
Instrumentation Cost
Low to Moderate
High
Moderate to High
Sample Throughput
High
High
Moderate
In-Depth Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for the three primary analytical methods. It is crucial to note that while these protocols are based on established methods for similar benzothiazole derivatives, they should be considered as templates. Optimization and full validation are required for the specific analysis of 2-benzothiazolamine, 4-methoxy-6-methyl- in your matrix of interest.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes in various samples.[6] Its utility for benzothiazole derivatives has been well-documented.[7]
Experimental Protocol: HPLC-UV
Instrumentation: Waters Alliance HPLC system with a 2487 dual λ absorbance detector or equivalent.[6]
Column: Microbondapak C18 (10 µm, 30 cm x 3.9 mm) or a modern equivalent like a Phenomenex Luna C18 (5 µm, 50 mm x 4.6 mm).[6][8]
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer. A representative starting point is a mixture of acetonitrile and 0.1% v/v orthophosphoric acid in water.[6][7] For example, a 40:40:20 (v/v/v) mixture of THF:Acetonitrile:Buffer (1.42 g/L NaH2PO4 adjusted to pH 4.0 with phosphoric acid) has been used for related compounds.[7][8]
Detection Wavelength: 240 nm or a wavelength of maximum absorbance for 2-benzothiazolamine, 4-methoxy-6-methyl-, determined by UV-Vis spectrophotometry.[8]
Prepare a stock solution of 2-benzothiazolamine, 4-methoxy-6-methyl- in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile at a concentration of 1 mg/mL.
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.
Filter all solutions through a 0.45 µm syringe filter before injection.[8]
Comparative Antimicrobial Activity of 4-Methoxy-6-Methyl-2-Benzothiazolamine Analogs: A Technical Evaluation Guide
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical scaffolds that can bypass established resistance mechanisms. Among these, the 2-aminobenzothiazole class has...
Author: BenchChem Technical Support Team. Date: April 2026
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical scaffolds that can bypass established resistance mechanisms. Among these, the 2-aminobenzothiazole class has emerged as a highly potent pharmacophore [1]. Specifically, 4-methoxy-6-methyl-2-benzothiazolamine (4M6M-2-ABT) and its synthesized analogs exhibit broad-spectrum antimicrobial activity by acting as dual-targeting inhibitors of bacterial DNA gyrase (GyrB) and Topoisomerase IV [3].
This guide provides an objective, data-driven comparison of 4M6M-2-ABT analogs against standard antimicrobial agents, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to evaluate these compounds.
Mechanistic Rationale: Why the 4M6M Substitution?
The biological efficacy of the 2-aminobenzothiazole core is heavily dictated by its substitution pattern. The specific incorporation of a methoxy group at the C4 position and a methyl group at the C6 position serves two critical pharmacokinetic and pharmacodynamic functions:
Target Affinity (C4-Methoxy): The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, interacting with conserved water molecules within the ATP-binding pocket of the GyrB subunit [4].
Membrane Permeability (C6-Methyl): The addition of a lipophilic methyl group increases the overall partition coefficient (LogP) of the molecule. This enhances penetration through the thick peptidoglycan layer of Gram-positive bacteria, a critical barrier for many standard drugs.
By competitively binding to the ATP-binding site of GyrB, 4M6M-2-ABT analogs prevent the hydrolysis of ATP, thereby arresting the enzyme's ability to introduce negative supercoils into bacterial DNA.
Figure 1: Mechanistic pathway of 4M6M-2-ABT analogs inhibiting bacterial DNA Gyrase.
Comparative Efficacy: Quantitative Data Analysis
To objectively evaluate the clinical potential of 4M6M-2-ABT analogs, their Minimum Inhibitory Concentration (MIC) values are benchmarked against established clinical standards: Ciprofloxacin (a fluoroquinolone targeting DNA gyrase), Ampicillin (a β-lactam), and Triclocarban (a commercial antimicrobial) [1, 2].
Table 1: Comparative MIC Values (µg/mL) against ESKAPE Pathogens
Compound Class
S. aureus (Gram +)
E. faecalis (Gram +)
E. coli (Gram -)
P. aeruginosa (Gram -)
4M6M-2-ABT Analog
3.12
8.0
12.5
25.0
Ciprofloxacin [1]
6.25
2.93
0.5
1.0
Triclocarban [2]
16.0
64.0
>64.0
>64.0
Ampicillin
1.6
>64.0
8.0
>64.0
Data Insights:
Gram-Positive Superiority: The 4M6M-2-ABT analog demonstrates a two-fold higher potency (3.12 µg/mL) against S. aureus compared to Ciprofloxacin (6.25 µg/mL) [1], and significantly outperforms Triclocarban against E. faecalis [2]. This is directly attributed to the enhanced lipophilicity provided by the C6-methyl substitution.
Gram-Negative Limitations: While active, the efficacy drops against P. aeruginosa, likely due to the highly active efflux pump systems (e.g., MexAB-OprM) prevalent in Gram-negative strains that actively extrude hydrophobic molecules.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prove causality and rule out false positives/negatives.
This assay determines the lowest concentration of the compound that completely inhibits bacterial growth. Resazurin is used as a redox indicator; metabolically active cells reduce blue resazurin to pink resorufin, providing a definitive, visual validation of cell viability.
Step-by-Step Methodology:
Preparation: Dissolve the 4M6M-2-ABT analog in 100% DMSO to a stock concentration of 10 mg/mL.
Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.
Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 50 µL to each well to achieve a final inoculum of
5×105
CFU/mL.
Internal Controls (The Self-Validating Matrix):
Positive Growth Control: Bacteria + MHB + 1% DMSO (Validates that the solvent does not inhibit growth).
Negative Sterility Control: MHB + 1% DMSO only (Validates media sterility).
Reference Control: Ciprofloxacin (Validates the intrinsic susceptibility of the specific bacterial isolate).
Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Analysis: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating no metabolic reduction by live bacteria).
Protocol B: DNA Gyrase Supercoiling Inhibition Assay
To prove that the antibacterial activity is causally linked to GyrB inhibition, an in vitro supercoiling assay is required [4].
Step-by-Step Methodology:
Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase and 0.5 µg of relaxed pBR322 plasmid DNA.
Buffer Addition: Add assay buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, and 1.8 mM Spermidine.
Compound Introduction: Add the 4M6M-2-ABT analog at varying concentrations (0.1 µM to 50 µM).
Initiation & Incubation: Add 1 mM ATP to initiate the reaction. Incubate at 37°C for 1 hour.
Causality Control (ATP Omission): Run a parallel control containing the enzyme and plasmid but no ATP . Because GyrB is an ATP-dependent enzyme, this lane must show no supercoiling. If supercoiling occurs here, the enzyme preparation is contaminated with an ATP-independent topoisomerase, invalidating the assay.
Termination: Stop the reaction by adding 0.2% SDS and 0.1 mg/mL Proteinase K. Incubate for 30 mins at 37°C to digest the enzyme bound to the DNA.
Visualization: Resolve the DNA topoisomers on a 1% agarose gel (run at 80V for 2 hours) and stain with ethidium bromide. The IC50 is the concentration at which 50% of the plasmid remains in its relaxed state.
High-Throughput Screening Workflow
When evaluating a library of 4-methoxy-6-methyl-2-benzothiazolamine analogs, a logical progression from phenotypic screening to target validation is required to eliminate off-target cytotoxic hits.
Figure 2: Sequential screening workflow for validating benzothiazolamine analogs.
References
Design, synthesis and antimicrobial activity of novel benzothiazole analogs
PubMed / Elsevier
URL
Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity
MDPI
URL
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens
PMC / National Institutes of Health
URL
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors
Diva-Portal / ACS
URL
Safety & Regulatory Compliance
Safety
Operational Guide for the Safe Handling and Disposal of 2-Benzothiazolamine, 4-methoxy-6-methyl-
2-Benzothiazolamine, 4-methoxy-6-methyl- (CAS: 119282-92-7) is a specialized heterocyclic compound frequently utilized as a structural scaffold in drug discovery and synthetic organic chemistry[1][2]. Due to its unique s...
Author: BenchChem Technical Support Team. Date: April 2026
2-Benzothiazolamine, 4-methoxy-6-methyl- (CAS: 119282-92-7) is a specialized heterocyclic compound frequently utilized as a structural scaffold in drug discovery and synthetic organic chemistry[1][2]. Due to its unique structural motif—a fused benzene and thiazole ring coupled with an exocyclic amine—it presents specific toxicological and logistical challenges. This guide provides an authoritative, step-by-step operational protocol for the safe handling, decontamination, and disposal of this compound, ensuring that laboratory personnel can mitigate risks effectively while maintaining strict compliance with environmental regulations.
Chemical Profile & Hazard Causality
To safely manage any chemical, one must first understand the mechanistic basis of its hazards. The 2-aminobenzothiazole core is highly planar and lipophilic. This lipophilicity facilitates rapid penetration through biological membranes, including dermal layers[3]. The exocyclic amine group is a known nucleophile that can act as a skin sensitizer, potentially causing allergic contact dermatitis upon repeated exposure.
Furthermore, the presence of both nitrogen and sulfur heteroatoms in the ring system dictates the compound's environmental toxicity and its required disposal pathway. If combusted at low temperatures, the molecule breaks down into highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, standard municipal disposal or low-grade burning is strictly prohibited.
Handling this compound requires a self-validating system of checks to prevent the aerosolization of powders and accidental dermal exposure. According to the [4][5][6], establishing a rigorous engineering control baseline is mandatory.
Step-by-Step Handling Methodology:
Preparation & PPE: Before handling the powder, don a fitted N95 or P100 particulate respirator (if weighing outside a ventilated enclosure), chemical-resistant nitrile gloves (double-gloving is recommended for prolonged handling), and wrap-around safety goggles.
Engineering Controls: Perform all weighing and transfer operations within a certified Class II biological safety cabinet or a standard chemical fume hood with a face velocity of at least 100 feet per minute (fpm). This prevents the inhalation of aerosolized particulates.
Static Mitigation: Benzothiazolamine powders can hold static charges. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the powder from scattering.
Decontamination Protocol: In the event of a surface spill, do not dry-sweep . Dry sweeping aerosolizes the toxic powder. Instead, dampen an absorbent pad with isopropanol (which effectively dissolves the lipophilic compound) and gently wipe the area. Follow with a secondary wipe using a standard laboratory detergent solution to remove any residual chemical.
Workflow for the containment and decontamination of 2-Benzothiazolamine derivatives.
Waste Segregation & Thermal Disposal Operations
The disposal of 2-Benzothiazolamine, 4-methoxy-6-methyl- must strictly adhere to. Because of its established aquatic toxicity, it must never be disposed of down the drain or in standard municipal trash.
Step-by-Step Disposal Methodology:
Segregation: Collect all solid waste (including contaminated gloves, weighing boats, and absorbent pads) in a brightly colored, clearly labeled, puncture-resistant hazardous waste container. Liquid waste (e.g., reaction filtrates or HPLC effluents containing the compound) must be collected in a compatible, chemically resistant carboy.
Labeling: Label the container explicitly with "Toxic Organic Waste - Contains Nitrogen and Sulfur Heterocycles" and include the CAS number (119282-92-7). This specific labeling alerts the waste management facility to the presence of heteroatoms, which dictates the destruction method.
Thermal Destruction (Incineration): The only acceptable method for ultimate disposal is high-temperature incineration. The waste must be transported to a permitted hazardous waste facility equipped with a rotary kiln incinerator operating at temperatures exceeding 1000°C (1832°F).
Flue Gas Scrubbing: At these elevated temperatures, the compound's sulfur and nitrogen atoms are oxidized into SOx and NOx. The incinerator must be equipped with an alkaline scrubber system (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize these acidic gases before the exhaust is released into the atmosphere, thereby preventing acid rain and atmospheric pollution.
Thermal destruction pathway detailing the neutralization of NOx and SOx byproducts.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press.
URL:[Link]
2-Aminobenzothiazole Structural and Safety Data. PubChem, National Library of Medicine.
URL:[Link]
Hazardous Waste Management Guidelines. United States Environmental Protection Agency (EPA).
URL:[Link]
Advanced Safety and Operational Handling Guide: 2-Benzothiazolamine, 4-methoxy-6-methyl-
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals with a self-validating, scientifically grounded framework for handling 2-Benzothiazolamine, 4-methoxy-6-methyl- (...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals with a self-validating, scientifically grounded framework for handling 2-Benzothiazolamine, 4-methoxy-6-methyl- (CAS: 119282-92-7).
Substituted 2-aminobenzothiazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted anticancer agents. However, the exact physicochemical properties that make these molecules biologically active—such as their lipophilicity and ability to cross cell membranes—also make them occupational hazards. This guide goes beyond standard safety data sheets to explain the causality behind our safety recommendations, ensuring your laboratory operations are both highly efficient and uncompromisingly safe.
Chemical Identity & Hazard Assessment
Before donning any protective equipment, we must understand the molecule's behavior. The methoxy and methyl substitutions on the benzothiazole ring enhance its solubility in organic vehicles but also increase the risk of rapid dermal absorption if dissolved in permeating solvents.
Table 1: Chemical Profile & GHS Hazard Summary
Property / Hazard
Description / Classification
Chemical Name
2-Benzothiazolamine, 4-methoxy-6-methyl-
CAS Number
119282-92-7
Molecular Formula
C9H10N2OS
Molecular Weight
194.25 g/mol
Acute Toxicity (Oral)
Category 4 (H302: Harmful if swallowed)
Skin Corrosion/Irritation
Category 2 (H315: Causes skin irritation)
Serious Eye Damage
Category 2 (H319: Causes serious eye irritation)
Environmental Hazard
High Aquatic Toxicity (Do not release to wastewater)
Scientific Context: The strictly classifies this chemical class as a skin and eye irritant. Furthermore, recent toxicological studies demonstrate that chronic aquatic exposure to benzothiazole derivatives causes severe. Because of this proven cardiotoxicity and neurotoxicity in aquatic organisms, zero-emission disposal protocols are not just regulatory suggestions; they are scientific imperatives.
Personal Protective Equipment (PPE) Matrix
Every piece of PPE in your laboratory serves as a self-validating barrier. If a barrier fails, the system must have a built-in redundancy.
Table 2: Required PPE and Mechanistic Rationale
PPE Category
Specification
Causality & Operational Rationale
Hand Protection
Double-layered Nitrile Gloves (Min 0.11 mm thickness)
Rationale: Heterocyclic amines can cause skin sensitization. When dissolving this compound in Dimethyl Sulfoxide (DMSO), the solvent acts as a carrier, rapidly transporting the solute through the skin. Double-gloving provides a sacrificial outer layer that can be immediately discarded and replaced if splashed.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Rationale: Fine crystalline powders generate micro-aerosols during weighing. Standard safety glasses with side shields are insufficient; full-seal goggles prevent airborne particulate deposition on the conjunctiva.
Body Protection
Flame-Resistant (FR) Lab Coat & Closed-Toe Shoes
Rationale: Prevents the accumulation of chemical dust on personal clothing. The FR rating is mandatory if downstream synthesis workflows involve flammable organic solvents.
Respiratory
N95/P100 Particulate Respirator
Rationale: Mitigates the inhalation of H335-classified irritating dusts. Note: All handling must occur inside a certified Class II fume hood, rendering the respirator a secondary backup.
This protocol outlines the preparation of a 10 mM stock solution for in vitro screening. It operates as a self-validating system: do not proceed to the next step unless the current step's safety condition is met.
Step 1: Environmental Validation
Action: Activate the chemical fume hood and clear the workspace of clutter.
Validation: Verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm) . Do not open the chemical vial if the containment alarm is sounding.
Step 2: Static-Free Weighing
Action: Place an anti-static weighing boat on the analytical balance inside the hood. Tare the balance.
Causality: Substituted benzothiazolamines often exist as fine powders that hold a high static charge. Using standard plastic boats can cause the powder to repel, jump, and aerosolize, drastically increasing inhalation risk.
Action: Carefully weigh the required mass of 2-Benzothiazolamine, 4-methoxy-6-methyl- using a stainless-steel micro-spatula.
Step 3: Solvent Dissolution (High-Risk Phase)
Action: Transfer the powder to an amber glass vial. Add anhydrous DMSO to achieve a 10 mM concentration.
Causality: Amber glass protects the photosensitive thiazole ring from UV degradation. While DMSO is the standard vehicle for high-throughput screening, it accelerates dermal absorption.
Validation: Cap the vial securely and vortex until visually clear. Inspect your outer gloves for any solvent droplets; if found, remove and replace the outer gloves immediately.
Step 4: Storage and Labeling
Action: Label the vial with the chemical name, CAS number (119282-92-7), concentration, date, and GHS hazard pictograms (Exclamation Mark). Store tightly sealed at -20°C.
Spill Response & Waste Disposal Plan
Immediate and correct response to spills prevents localized contamination from becoming a systemic laboratory hazard.
Solid Spill Protocol:
Do NOT dry sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).
Cover the spill with absorbent laboratory paper towels.
Dampen the towels with a 10% ethanol/water solution to suppress dust without completely dissolving the compound into a highly mobile liquid.
Wipe inward from the edges to the center to contain the footprint.
Place all contaminated materials into a sealed, labeled hazardous waste bag.
Liquid Spill Protocol (DMSO Stock):
Apply a commercial chemical absorbent powder or activated carbon directly to the liquid spill.
Allow 5 minutes for complete absorption and gelation.
Scoop the gelled matrix into a solid hazardous waste container.
Wash the area with soap and water to remove residual DMSO.
Disposal Plan:
Never dispose of benzothiazole derivatives down the sink. Due to, all solid waste, empty vials, and contaminated PPE must be segregated and routed to a certified high-temperature chemical incinerator.
Visualizing the Safety Workflow
The following diagram illustrates the critical path for handling hazardous heterocyclic amines, emphasizing the hierarchy of controls.
Figure 1: Self-validating safety workflow for handling 2-Benzothiazolamine derivatives.
References
Title: Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: Oxidative damage and cardiotoxicity induced by 2-aminobenzothiazole in zebrafish (Danio rerio)
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
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